molecular formula C6H9BrN2O2S B156070 Ethyl 2-aminothiazole-4-carboxylate hydrobromide CAS No. 127942-30-7

Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Cat. No.: B156070
CAS No.: 127942-30-7
M. Wt: 253.12 g/mol
InChI Key: KQLKNNNNKWTAMQ-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-4-carboxylate hydrobromide is a high-value chemical intermediate centered on the privileged 2-aminothiazole scaffold, a structure of immense significance in modern medicinal chemistry and drug discovery . This compound serves as a versatile building block for the design and synthesis of novel small molecules with targeted therapeutic potential. Its primary research value lies in the development of anticancer agents, where the 2-aminothiazole core is a fundamental component of clinically applied drugs such as dasatinib, a multi-targeted kinase inhibitor for leukemia, and alpelisib, a PI3K inhibitor for advanced breast cancer . Researchers utilize this intermediate to create derivatives that exhibit potent, often nanomolar, inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . Beyond oncology, this compound is extensively employed in antimicrobial research. It acts as a key precursor for synthesizing Schiff base derivatives that have demonstrated significant activity against multi-drug resistant (MDR) clinical isolates of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa , as well as pathogenic fungi like Candida albicans . The structural versatility of the 2-aminothiazole nucleus allows for rational drug design against a diverse range of enzyme targets, including VEGFR-2 kinase for anti-angiogenesis, UDP-N-acetylmuramate/l-alanine ligase for antibacterial effects, and Poly(ADP-ribose) polymerase (PARP) for cancer therapy .

Properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLKNNNNKWTAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate

Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile building block in the realms of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive aminothiazole core coupled with an ethyl ester moiety, makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and its significant role in drug discovery and development.

Physical and Chemical Properties

Ethyl 2-aminothiazole-4-carboxylate is typically a white to pale beige or pale yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a clear reference for researchers and chemists.

PropertyValueReference
CAS Number 5398-36-7[1]
Molecular Formula C₆H₈N₂O₂S[2]
Molecular Weight 172.21 g/mol [2]
Appearance White to Orange to Green powder to crystal
Melting Point 177-181 °C[3][4]
Boiling Point 308.0 ± 15.0 °C (Predicted)[1]
Density 1.336 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]
pKa 2.60 ± 0.10 (Predicted)[1]
Maximum Absorption (λmax) 284 nm (in Methanol)[1]
InChI 1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)[2]
SMILES CCOC(=O)C1=CSC(=N1)N[2]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Ethyl 2-aminothiazole-4-carboxylate. Key spectral data are available from various sources:

  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its atomic structure.[2][5]

  • Infrared (IR) Spectroscopy: FTIR spectra, often recorded using KBr pellets, are used to identify the functional groups present in the molecule.[2]

  • Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern of the compound.[2]

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

A common and efficient method for the preparation of Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[1][6] This reaction involves the condensation of an α-haloketone (or ester) with a thioamide.

Materials:

  • Thiourea

  • Ethyl bromopyruvate

  • Ethanol

Procedure:

  • A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) is prepared in ethanol (2 mL).[1][6]

  • The reaction mixture is stirred at 70°C for approximately 1 hour.[1][6]

  • Upon completion of the reaction, which can be monitored by thin-layer chromatography, the mixture is cooled to room temperature.[1][6]

  • The cooled mixture is then poured into ice water, causing the product to precipitate.[1][6]

  • The resulting solid precipitate is collected by filtration and dried to yield Ethyl 2-aminothiazole-4-carboxylate.[1][6]

G Synthesis of Ethyl 2-aminothiazole-4-carboxylate cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up Thiourea Thiourea Reaction Ethanol, 70°C, 1 hr Thiourea->Reaction EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Reaction Cooling Cool to RT Reaction->Cooling Reaction Completion Precipitation Pour into Ice Water Cooling->Precipitation Filtration Filter and Dry Precipitation->Filtration Product Ethyl 2-aminothiazole-4-carboxylate Filtration->Product Final Product

Caption: General workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Reactivity and Applications in Drug Development

The chemical reactivity of Ethyl 2-aminothiazole-4-carboxylate is centered around the nucleophilic 2-amino group and the ester functionality, which can be readily modified. This makes it a highly valuable scaffold in medicinal chemistry.

Key Intermediate in Kinase Inhibitors

Ethyl 2-aminothiazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors used in cancer therapy.[1][7] The 2-aminothiazole moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of protein kinases.

Notable applications include its use in the preparation of:

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: These are targeted therapies for certain types of non-small cell lung cancer.[1][8]

  • Stearoyl-CoA Desaturase (SCD1) Inhibitors: These compounds are being investigated for their potential in treating cancer and metabolic disorders.[1][7][8]

The general pathway from this intermediate to a final drug candidate involves several synthetic steps where the amino group and the ester are functionalized to build the final complex molecule.[9]

G Role in Drug Development cluster_synthesis Multi-step Synthesis cluster_testing Preclinical & Clinical Development Start Ethyl 2-aminothiazole-4-carboxylate (Starting Intermediate) Modification Functionalization of -NH2 and -COOEt groups Start->Modification Coupling Coupling with other pharmacophores Modification->Coupling API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Coupling->API Forms final structure BioAssay Biological Assays (e.g., Kinase Inhibition) API->BioAssay LeadOpt Lead Optimization BioAssay->LeadOpt FinalDrug Drug Candidate LeadOpt->FinalDrug

Caption: Role of Ethyl 2-aminothiazole-4-carboxylate in the drug discovery pipeline.

Other Applications

Beyond pharmaceuticals, this compound also finds use in the agrochemical industry as a building block for developing effective and environmentally conscious pesticides and herbicides.[4] Its derivatives have been explored for a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[4][9][10]

Safety and Handling

Ethyl 2-aminothiazole-4-carboxylate is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[11] It may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and dark place in a tightly sealed container.[1]

References

A Guide to Core Starting Materials for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the bedrock of medicinal chemistry and drug development, with their unique structures enabling a vast range of biological activities. The strategic synthesis of these scaffolds is paramount, and success often begins with the judicious selection of versatile and readily available starting materials. This technical guide provides an in-depth overview of core starting materials, focusing on dicarbonyl compounds and their derivatives, which serve as foundational building blocks for a multitude of essential heterocyclic rings.

This document details the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of key five- and six-membered heterocycles, including furans, pyrroles, thiophenes, pyrazoles, pyridines, pyrimidines, and benzodiazepines.

General Synthetic Workflow

The synthesis of a target heterocycle from a dicarbonyl starting material generally follows a well-defined workflow. The process begins with the selection of an appropriate dicarbonyl compound and a complementary reactant based on the desired heterocyclic core. The subsequent cyclocondensation reaction, often facilitated by a catalyst, is followed by isolation and purification of the final product.

G cluster_input Input Selection cluster_process Synthesis cluster_output Product Handling SM Dicarbonyl Starting Material Mix Mixing & Reaction (Solvent, Catalyst) SM->Mix R Co-Reactant (e.g., Amine, Hydrazine, Urea) R->Mix Cond Cyclocondensation Mix->Cond Workup Work-up & Isolation Cond->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Final Heterocyclic Product Purify->Product

Caption: General experimental workflow for heterocyclic synthesis.

1,4-Dicarbonyl Compounds: Precursors to Five-Membered Aromatics

1,4-Dicarbonyl compounds, such as hexane-2,5-dione, are exceptionally versatile starting materials for synthesizing five-membered aromatic heterocycles like furans, pyrroles, and thiophenes through the celebrated Paal-Knorr Synthesis . The core principle involves the cyclization of the dicarbonyl with an appropriate reagent that introduces the desired heteroatom.

Paal-Knorr Furan Synthesis

The synthesis of furans is achieved through the acid-catalyzed dehydration of a 1,4-dicarbonyl compound. The mechanism involves the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the second carbonyl, leading to a cyclic hemiacetal that readily dehydrates to form the aromatic furan ring.[1][2][3]

G start 1,4-Dicarbonyl p1 Protonation of Carbonyl start->p1 + H⁺ p2 Enolization start->p2 p3 Intramolecular Nucleophilic Attack p1->p3 p2->p3 p4 Cyclic Hemiacetal Intermediate p3->p4 p5 Dehydration (-H₂O) p4->p5 + H⁺ end Furan Product p5->end

Caption: Mechanism of the Paal-Knorr furan synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

  • To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Wash the solution with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield 2,5-dimethylfuran.

Starting MaterialReagent/CatalystConditionsYieldReference
Hexane-2,5-dionep-TsOHToluene, Reflux~90%Generic Protocol
1,4-Diphenylbutane-1,4-dioneH₂SO₄Ethanol, RefluxHigh[1]
3,4-Diacetylhexane-2,5-dioneP₂O₅Neat, HeatGood[1]
Paal-Knorr Pyrrole Synthesis

When a 1,4-dicarbonyl compound is condensed with ammonia or a primary amine under neutral or weakly acidic conditions, a pyrrole is formed. The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrole.[1][2][4]

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).[5]

  • Add one drop of concentrated hydrochloric acid to the mixture.[5]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[5]

  • After the reflux period, cool the flask in an ice bath.[5]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[5]

  • Collect the solid product by vacuum filtration.[5]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[5]

1,4-DicarbonylAmineCatalystConditionsYieldReference
Hexane-2,5-dioneAnilineHCl (cat.)MeOH, Reflux, 15 min~52%[5]
Hexane-2,5-dioneVarious AminesAscorbic AcidSolvent-freeModerate-Excellent[6]
Hexane-2,5-dioneAnilineFe³⁺-montmorilloniteRoom TempGood[4]
Paal-Knorr Thiophene Synthesis

Thiophenes are synthesized by heating a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][7] These reagents convert the carbonyl groups to thioketones, which then cyclize and dehydrate in a manner analogous to furan synthesis.[7][8] Caution is advised as these reactions can generate toxic hydrogen sulfide (H₂S) gas.[7]

1,4-DicarbonylSulfurizing AgentConditionsYieldReference
Hexane-2,5-dioneP₄S₁₀Neat, HeatGood[7]
AcetonylacetoneLawesson's ReagentToluene, RefluxGood[7][9]
1,4-Diphenylbutane-1,4-dioneP₄S₁₀Xylene, RefluxHigh[9]

1,3-Dicarbonyl Compounds: Access to Pyrazoles, Pyridines, and Pyrimidines

1,3-Dicarbonyl compounds, including β-ketoesters like ethyl acetoacetate and β-diketones, are fundamental building blocks for a wide range of six-membered heterocycles and the five-membered pyrazole ring.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] The reaction proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable, aromatic pyrazole ring.[10][11]

G start_dk 1,3-Dicarbonyl p1 Condensation start_dk->p1 start_hy Hydrazine start_hy->p1 p2 Hydrazone Intermediate p1->p2 p3 Intramolecular Cyclization p2->p3 p4 Dehydration (-H₂O) p3->p4 end Pyrazole Product p4->end

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

  • In a round-bottom flask, carefully combine ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. The addition is slightly exothermic.[12]

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[12]

  • After heating, transfer the resulting heavy syrup into a beaker and cool thoroughly in an ice-water bath.[12]

  • Add 2 mL of diethyl ether and stir vigorously until a crude powdered solid is obtained.[12]

  • Collect the product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether.[12]

  • Recrystallize the solid from a minimum amount of hot 95% ethanol (approx. 5–7 mL). Allow the solution to cool to room temperature, then in an ice bath to complete crystallization.[12]

  • Filter the pure product, dry in a desiccator, and determine the yield. The expected melting point is 125–127 °C.[12]

1,3-DicarbonylHydrazineConditionsYieldReference
Ethyl acetoacetatePhenylhydrazineNeat, 135-145°C, 1 hrVery Good[12]
Ethyl benzoylacetateHydrazine hydrate1-Propanol, Acetic Acid (cat.), 100°C, 1 hr79%[11][13]
AcetylacetonePhenylhydrazineEthanol, RefluxHighGeneric Protocol
Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[14][15] This intermediate is then oxidized to the corresponding aromatic pyridine derivative.[15][16]

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

  • Combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent).

  • The reaction can be performed in ethanol under reflux or under solvent-free microwave irradiation for a shorter duration.[14]

  • For the classical method, reflux the ethanolic mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the 1,4-dihydropyridine product.

  • Collect the product by filtration and wash with cold ethanol.

  • To obtain the final pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like nitric acid or ferric chloride.[15]

Aldehydeβ-KetoesterNitrogen SourceConditionsYield (Dihydropyridine)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA, Ultrasonic irradiation, Aqueous96%[15]
FormaldehydeEthyl acetoacetateAmmonium acetateMicrowave, Solvent-free, 100sGood[14]
Various aldehydesEthyl acetoacetateAmmoniaEthanol, RefluxGood[14]
Pyrimidine Synthesis (Biginelli Reaction)

The Biginelli reaction is another vital multi-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-ketoester, an aldehyde, and urea (or thiourea).[17][18][19] This acid-catalyzed reaction provides a straightforward route to highly functionalized pyrimidine scaffolds.

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Conventional Method: In a round-bottom flask, mix benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and a catalytic amount of HCl in ethanol.[18][20]

  • Reflux the mixture for 3-4 hours, monitoring by TLC.[20]

  • After completion, cool the reaction mixture and pour it into ice-cold water.[20]

  • Collect the precipitated solid by filtration, wash with water, and dry.[20]

  • Recrystallize the product from hot ethanol to obtain the pure DHPM.[20]

  • Grindstone Method: A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), CuCl₂·2H₂O (0.25 mmol), and a few drops of concentrated HCl is ground in a mortar and pestle at room temperature for a few minutes.[19] The product is then washed with water and collected by filtration.[19]

Aldehydeβ-DicarbonylN-SourceCatalyst/ConditionsYieldReference
BenzaldehydeEthyl acetoacetateUreaHCl, Ethanol, Reflux58-62%[20]
BenzaldehydeEthyl acetoacetateUreaCuCl₂·2H₂O/HCl, Grinding>90%[19]
Substituted BenzaldehydesEthyl acetoacetateThioureaNH₄(H₂PO₄), Ethanol, Stir, 2 hrGood[18]

1,2- and 1,3-Dicarbonyls in Diazepine Synthesis

Dicarbonyl compounds also serve as precursors for seven-membered rings like benzodiazepines, which are privileged structures in medicinal chemistry. The synthesis typically involves the condensation of an o-phenylenediamine with a dicarbonyl compound.

Synthesis of 1,5-Benzodiazepines

The condensation of o-phenylenediamine with a β-diketone like pentane-2,4-dione (acetylacetone) or other ketones yields 1,5-benzodiazepine derivatives. The reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TSA).[21]

Experimental Protocol: Synthesis of 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine

  • Grind o-phenylenediamine (1.08 g, 10 mmol) and p-TSA (0.12 g, 0.6 mmol) together and transfer to a 50 mL round-bottom flask.[21]

  • Add 3-pentanone (1.72 g, 20 mmol) to the flask.[21]

  • Heat the mixture at 80-85°C for 10-20 minutes.[21]

  • Monitor the reaction to completion by TLC (EtOAc:Cyclohexane 1:6).[21]

  • Dilute the reaction mixture with water and extract with ethyl acetate (2 x 10 mL).[21]

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify by silica gel chromatography to afford the product.[21]

DiamineKetoneCatalystConditionsYieldReference
o-Phenylenediamine3-Pentanonep-TSA80-85°C, 10-20 min92%[21]
o-PhenylenediamineAcetoneZeoliteAcetonitrileGood[22]
o-PhenylenediamineVarious KetonesMontmorillonite K10Solvent-freeGood[22]
o-PhenylenediamineAcetophenoneIodine (10 mol%)Ethanol, Reflux, 30 minGood-Moderate[23]

References

An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminothiazole-4-carboxylate and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The hydrobromide salt of this ethyl ester is of particular interest for its potential applications in drug development, owing to its modified solubility and stability properties. This technical guide provides a comprehensive overview of the synthesis, and physicochemical properties of Ethyl 2-aminothiazole-4-carboxylate Hydrobromide, with a focus on the experimental methodologies. While the complete crystal structure of this compound is not publicly available in the searched literature, this guide presents a template for the expected crystallographic data based on a closely related structure, N-benzyl-4-methylthiazolium bromide.[3][4]

Molecular Structure

The molecular structure of the cation of this compound is depicted below. The positive charge is localized on the thiazolium ring system.

Molecular Structure of Ethyl 2-aminothiazole-4-carboxylate Cation cluster_thiazole cluster_amino cluster_carboxylate S1 S C2 C S1->C2 N3 N+ C4 C N3->C4 C2->N3 N_amino NH2 C2->N_amino C5 C C4->C5 C_co C C4->C_co C5->S1 O_co O C_co->O_co = O_et O C_co->O_et C_et1 CH2 O_et->C_et1 C_et2 CH3 C_et1->C_et2 G Synthesis Workflow Reactants Thiourea + Ethyl Bromopyruvate Reaction Reaction in Ethanol (70°C, 1h) Reactants->Reaction Isolation Precipitation in Ice Water & Filtration Reaction->Isolation FreeBase Ethyl 2-aminothiazole-4-carboxylate Isolation->FreeBase SaltFormation Dissolution & Addition of Hydrobromic Acid FreeBase->SaltFormation Product Ethyl 2-aminothiazole-4-carboxylate Hydrobromide SaltFormation->Product Purification Filtration, Washing & Drying Product->Purification Crystal Structure Determination Workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_output Output Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Patterson or Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Crystallographic_Data Crystallographic Tables (Unit Cell, Atomic Coordinates) Structure_Refinement->Crystallographic_Data Molecular_Geometry Bond Lengths, Angles, Torsion Angles Structure_Refinement->Molecular_Geometry

References

Navigating the Stability Landscape of Ethyl 2-aminothiazole-4-carboxylate Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-aminothiazole-4-carboxylate hydrobromide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle.

While specific, publicly available quantitative stability data for this compound is limited, this guide outlines the best practices for storage based on available safety data sheets and provides a framework for conducting detailed stability assessments through forced degradation studies, in line with industry standards.

Recommended Storage and Handling

To maintain its quality and prevent degradation, this compound should be stored under controlled conditions. The primary recommendations are summarized below:

ConditionRecommendationRationale
Temperature Store in a cool location. Refrigeration at 4°C is often advised.Minimizes the rate of potential thermal degradation reactions.
Light Protect from light.Prevents photochemical degradation.
Atmosphere Store in a dry, well-ventilated place.Avoids hydrolysis and degradation from humidity.
Container Keep container tightly closed.Prevents exposure to moisture and atmospheric contaminants.

Assessing Chemical Stability: A Forced Degradation Protocol Framework

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following section details a representative experimental protocol for evaluating the stability of this compound under various stress conditions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Primary and secondary reference standards of the compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Temperature and humidity-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions. Samples should be taken at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a stability-indicating HPLC method.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. If no degradation is observed, repeat with 1 N HCl, potentially with heating (e.g., 60°C). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. If no degradation is observed, repeat with 1 N NaOH, potentially with heating (e.g., 60°C). Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. If no degradation is observed, repeat with 30% H₂O₂. Store the solution at room temperature and protect from light.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

    • Analyze the stressed samples and quantify the amount of parent compound remaining and any degradation products formed.

    • Peak purity analysis should be performed using a DAD to ensure that the parent peak is free from co-eluting impurities.

Summary of Forced Degradation Stress Conditions
Stress ConditionReagent/ConditionTypical Concentration/Level
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 N to 1 N
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 N to 1 N
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30%
Thermal Dry Heat> 40°C (e.g., 60°C, 80°C)
Photolytic UV and Visible LightICH Q1B Guidelines

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of a pharmaceutical compound like this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_conditions cluster_analysis Analysis cluster_outcome Outcome & Recommendations start Start: Obtain Compound prep_sol Prepare Stock Solution (e.g., 1 mg/mL) start->prep_sol stress_conditions Expose to Stress Conditions prep_sol->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo hplc_analysis Analyze via Stability-Indicating HPLC Method acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis quantify Quantify Parent Compound & Degradants hplc_analysis->quantify peak_purity Perform Peak Purity Analysis quantify->peak_purity degradation_pathway Identify Degradation Pathways peak_purity->degradation_pathway storage_conditions Define Storage Conditions degradation_pathway->storage_conditions shelf_life Establish Shelf-Life storage_conditions->shelf_life

Workflow for Stability Assessment of a Pharmaceutical Compound.

By adhering to the recommended storage conditions and employing a systematic approach to stability testing as outlined in this guide, researchers and developers can ensure the quality, safety, and efficacy of this compound in their scientific endeavors.

Purity assessment of Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Assessment of Ethyl 2-aminothiazole-4-carboxylate Hydrobromide

Introduction

Ethyl 2-aminothiazole-4-carboxylate and its hydrobromide salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, including antibacterial, anti-inflammatory, and antitumor agents.[1][2] Given its role as a foundational building block in drug discovery and development, ensuring the high purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield of the final product, and potential safety concerns in active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the methodologies employed in the purity assessment of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to ensure the quality and consistency of this critical reagent.

Core Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. Each method provides unique insights into the sample's composition, allowing for both quantification of the main component and identification of potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for determining the purity of non-volatile and thermally unstable compounds.[3] Reversed-phase HPLC is commonly employed to separate the main compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The peak area of the main component relative to the total peak area in the chromatogram is used to calculate the purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the unambiguous structural elucidation and purity assessment of organic compounds.[3] These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is highly sensitive for identifying and quantifying impurities.[3] MS provides information about the molecular weight of the compound and its fragments, which is crucial for identifying unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The resulting spectrum serves as a molecular fingerprint. While not typically used for precise quantification of impurities, it is excellent for confirming the identity of the main compound and detecting the presence of functional groups that would not be expected.[4][5]

  • Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a sample. The experimental values are compared against the theoretical values calculated from the molecular formula to assess purity.[4]

Data Presentation

Quantitative data from various analytical techniques should be systematically organized for clarity and comparison.

Table 1: Typical HPLC Parameters for Purity Analysis

ParameterValue/Description
Column C18 reverse-phase (e.g., 50 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]
Flow Rate 1.0 mL/min[6]
Detection UV detector at a specified wavelength (e.g., 272 nm)[6]
Injection Volume 10 µL
Column Temperature 25 °C

Table 2: Summary of Key Spectroscopic Data for Ethyl 2-aminothiazole-4-carboxylate

TechniqueData TypeObserved Values (Typical)
¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆~7.44 (s, 1H, Thiazole), ~4.25 (q, 2H, CH₂), ~1.26 (t, 3H, CH₃)[4]
¹³C NMR Chemical Shift (δ, ppm) in CDCl₃~166.3 (C=O, ester), ~162.2 (C=N), ~143.7 (C-S), ~122.5 (C-thiazole), ~61.3 (CH₂), ~13.8 (CH₃)[4]
FTIR Wavenumber (cm⁻¹)~3300–3150 (NH₂, amine), ~1690 (C=O, ester), ~1513 (C=C)[4]

Table 3: Potential Impurities and their Origin

Impurity NamePotential Origin
ThioureaUnreacted starting material from synthesis.[4][7]
Ethyl BromopyruvateUnreacted starting material from synthesis.[4][7]
Synthesis ByproductsSide reactions during the Hantzsch thiazole synthesis.
Degradation ProductsFormed due to exposure to heat, light, or incompatible substances.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible results.

Protocol 1: Purity Determination by HPLC
  • Preparation of Mobile Phase: Prepare the mobile phase as specified (e.g., 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile).[6] Degas the mobile phase using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.[3]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.[3]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.[3]

Protocol 2: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, multiplicities, and integrations of the signals with the expected values for this compound.

    • Scrutinize the spectra for any unassigned peaks, which may indicate the presence of impurities.

Protocol 3: Impurity Identification by LC-MS
  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system, which combines the separation power of HPLC with the detection capabilities of mass spectrometry.[3]

  • Data Analysis:

    • Identify the main compound based on its retention time and the mass-to-charge ratio (m/z) of its molecular ion.

    • For any impurity peaks observed in the chromatogram, analyze their corresponding mass spectra to determine their molecular weights. This information is critical for proposing the structures of the impurities.

Visualizations: Workflows and Pathways

Visual diagrams help in understanding the logical flow of experiments and the chemical context of impurity formation.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow Sample Sample of Ethyl 2-aminothiazole-4-carboxylate HBr TLC Initial Check via TLC Sample->TLC HPLC Quantitative Purity by HPLC TLC->HPLC NMR Structural Confirmation by NMR ('H, 'C) HPLC->NMR FTIR Functional Group Analysis by FTIR HPLC->FTIR Decision Purity > 98%? HPLC->Decision MS Impurity Identification by LC-MS NMR->MS Elemental Elemental Analysis MS->Elemental FTIR->MS Report Final Purity Report Elemental->Report Decision->MS No Decision->Report Yes

Caption: Experimental workflow for the comprehensive purity assessment of a sample.

Synthesis_Pathway cluster_1 Hantzsch Thiazole Synthesis & Potential Impurities Thiourea Thiourea Product Ethyl 2-aminothiazole-4-carboxylate Thiourea->Product Ethanol, 70°C Impurity1 Unreacted Thiourea Thiourea->Impurity1 EtBrPyruvate Ethyl Bromopyruvate EtBrPyruvate->Product Ethanol, 70°C Impurity2 Unreacted Ethyl Bromopyruvate EtBrPyruvate->Impurity2 HBr HBr FinalProduct Ethyl 2-aminothiazole-4-carboxylate HBr Product->FinalProduct + HBr Impurity3 Side-Reaction Byproducts Product->Impurity3

References

Methodological & Application

Synthesis of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from ethyl 2-aminothiazole-4-carboxylate. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. The following sections detail the synthetic workflow, experimental protocols, and potential biological targets, presented in a clear and structured format to facilitate research and development.

Introduction

Schiff bases derived from 2-aminothiazole scaffolds are a prominent class of compounds in drug discovery. The reaction of ethyl 2-aminothiazole-4-carboxylate with various aldehydes leads to the formation of ethyl 2-((arylmethylene)amino)thiazole-4-carboxylates. These molecules possess a versatile pharmacophore that can be readily modified to optimize their therapeutic potential. Their biological activity is often attributed to the azomethine group (-C=N-), which can participate in various biological interactions.

Data Presentation: Synthesis and Biological Activity

The following table summarizes the synthesis of various Schiff bases from ethyl 2-aminothiazole-4-carboxylate and their reported biological activities.

Compound IDAldehyde ReactantYield (%)Melting Point (°C)Antibacterial Activity (MIC, µg/mL)Antifungal Activity (Zone of Inhibition, mm)
1a Benzaldehyde70175-177S. epidermidis: 250, P. aeruginosa: 375C. albicans: 20.0[1][2]
2b 4-Hydroxybenzaldehyde--S. epidermidis: 250, P. aeruginosa: 375C. glabrata: 21.0[1][2]
2d 4-Chlorobenzaldehyde--S. aureus: 250, E. coli: 375-
2g 2-Hydroxybenzaldehyde--S. aureus: 250, E. coli: 375-

Note: '-' indicates data not reported in the cited sources.

Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor, ethyl 2-aminothiazole-4-carboxylate, and a representative Schiff base.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • Sodium hydroxide (2 M)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.[3]

  • Reflux the mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).[3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • Basify the solution to a pH of 10 with 2 M sodium hydroxide, which will result in the precipitation of an off-white solid.[3]

  • Collect the precipitate by filtration and recrystallize from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.[3]

Protocol 2: Synthesis of Ethyl 2-(((E)-phenylmethylidene)amino)-1,3-thiazole-4-carboxylate (Schiff Base 1a)

This protocol describes a general method for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve an equimolar amount of ethyl 2-aminothiazole-4-carboxylate in ethanol.

  • To this solution, add an equimolar amount of benzaldehyde.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3][4]

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is the Schiff base product.

  • Filter the solid, wash it with cold ethanol, and dry it to obtain the purified product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate.

G cluster_synthesis Synthesis of Ethyl 2-aminothiazole-4-carboxylate cluster_schiff_base Synthesis of Schiff Base Reactants_EAC Ethyl bromopyruvate + Thiourea Solvent_EAC Ethanol Reflux_EAC Reflux (24h) Solvent_EAC->Reflux_EAC Workup_EAC Work-up: Cooling, Concentration, Precipitation (ice water), Basification (NaOH) Reflux_EAC->Workup_EAC Product_EAC Ethyl 2-aminothiazole-4-carboxylate Workup_EAC->Product_EAC Reactant_SB Ethyl 2-aminothiazole-4-carboxylate Product_EAC:s->Reactant_SB:n Solvent_SB Ethanol Aldehyde Aldehyde (e.g., Benzaldehyde) Catalyst Glacial Acetic Acid Reflux_SB Reflux Catalyst->Reflux_SB Workup_SB Work-up: Cooling, Filtration, Washing, Drying Reflux_SB->Workup_SB Product_SB Schiff Base Workup_SB->Product_SB

Caption: General workflow for the two-step synthesis of Schiff bases.

Proposed Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Several studies suggest that 2-aminothiazole-derived Schiff bases exert their antibacterial effect by inhibiting key enzymes in the bacterial cell wall synthesis pathway. One such target is UDP-N-acetylmuramate/l-alanine ligase (MurC), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][5]

G cluster_pathway Bacterial Peptidoglycan Biosynthesis cluster_inhibition Inhibition by Schiff Base UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA/MurB UDP_MurNAc_Ala UDP-MurNAc-L-alanine UDP_MurNAc->UDP_MurNAc_Ala MurC Ligase L_Ala L-Alanine L_Ala->UDP_MurNAc_Ala Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc_Ala->Peptidoglycan Further Elongation Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption Schiff_Base Thiazole Schiff Base Schiff_Base->Inhibition Inhibition->UDP_MurNAc_Ala Inhibition

Caption: Inhibition of MurC ligase by thiazole Schiff bases disrupts peptidoglycan synthesis.

References

Ethyl 2-aminothiazole-4-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1][2][3] Its inherent structural features, including a reactive amino group and an ester moiety, provide facile handles for chemical modification, enabling the exploration of diverse chemical spaces. This document provides an overview of the applications of ethyl 2-aminothiazole-4-carboxylate in drug discovery, with a focus on its role in the development of anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented.

Applications in Drug Discovery

The 2-aminothiazole core is a privileged structure found in numerous approved drugs and clinical candidates.[4][5] Derivatives of ethyl 2-aminothiazole-4-carboxylate have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of ethyl 2-aminothiazole-4-carboxylate have been extensively investigated as potent anticancer agents, targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A primary focus of research has been the development of kinase inhibitors. The 2-aminothiazole scaffold serves as an effective hinge-binding motif for various kinases.

  • Aurora Kinase Inhibitors: Aurora kinases are crucial for mitotic progression, and their dysregulation is linked to tumorigenesis.[6] Aminothiazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[6]

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Several ethyl 2-aminothiazole-4-carboxylate derivatives have been synthesized and shown to inhibit VEGFR-2, thereby blocking tumor-induced blood vessel formation.[7]

  • Dasatinib: A prominent example of a 2-aminothiazole-containing drug is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][8] The synthesis of Dasatinib often utilizes a 2-aminothiazole precursor.[8][9][10][11][12]

Hec1/Nek2 Inhibition: The Hec1/Nek2 protein complex is essential for proper chromosome segregation during mitosis. Small molecule inhibitors targeting this interaction, derived from the 2-aminothiazole scaffold, have shown promise in inducing mitotic catastrophe and cell death in cancer cells.[5][13]

Antimicrobial Activity

The 2-aminothiazole moiety is also a key pharmacophore in the development of novel antimicrobial agents. Schiff bases and other derivatives of ethyl 2-aminothiazole-4-carboxylate have exhibited significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[2][14][15]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of ethyl 2-aminothiazole-4-carboxylate.

Table 1: Anticancer Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives

Compound/DerivativeTargetCell LineActivity (IC50/GI50)Reference
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeNot SpecifiedHS 578T (Breast Cancer)IC50: 0.8 µM[16][17][18][19]
Ethyl 2-substituted-aminothiazole-4-carboxylate analogNot SpecifiedRPMI-8226 (Leukemia)GI50: 0.08 µM[4][7]
4-Aryl-N-arylcarbonyl-2-aminothiazole (Compound 32)Hec1/Nek2VariousIC50: 16.3-42.7 nM[5]
Pyrazole-thiazolidinone derivative (P-6)Aurora-A KinaseHCT 116, MCF-7IC50: 0.37–0.44 μM[20]
Pyrazole-4-carboxamide analogue (6k)Aurora Kinases A and BHeLa, HepG2IC50: 0.43 µM, 0.67 µM[21]
Benzo[g]quinazoline derivative (Compound 9)VEGFR-2Not SpecifiedIC50: 0.64 µM[22]
Imidazo-[1,2-a]-pyrazine derivative (12k)Aurora Kinases A and BHCT116IC50: 25 nM (phos-HH3)[23]
2,4-Dioxothiazolidine derivative (Compound 22)VEGFR-2HepG2, MCF-7IC50: 2.04 µM, 1.21 µM[24][25]

Table 2: Antimicrobial Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives

Compound/DerivativeMicroorganismActivity (MIC)Reference
Schiff base (2a)Staphylococcus epidermidis250 µg/mL[2]
Schiff base (2b)Pseudomonas aeruginosa375 µg/mL[2]
Schiff base (2d)Staphylococcus aureus250 µg/mL[2]
Schiff base (2g)Escherichia coli375 µg/mL[2]
Piperazinyl derivative (121d)S. aureus, E. coli, P. aeruginosa2 to 128 µM[18]
Thiazolyl-thiourea derivativeS. aureus, S. epidermidis4 to 16 µg/mL[18]

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate and various aldehydes or ketones.[14]

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Aldehyde or ketone

  • Absolute ethanol

  • Glacial acetic acid

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).

  • Add a few drops of glacial acetic acid to the solution.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) using an ethyl acetate:petroleum ether (3:1) solvent system.

  • After completion, cool the reaction mixture and evaporate the excess solvent using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and allow crystals to form over a few days.

  • Collect the crystals by filtration and wash with petroleum ether.

  • Characterize the final product using techniques such as FTIR and NMR.[2]

In Vitro Kinase Assays

1. Aurora Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and literature procedures.[1][26][27]

Materials:

  • Recombinant human Aurora A or B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

  • Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer.

  • Add the appropriate volume of the master mix to each well.

  • Initiate the kinase reaction by adding the diluted Aurora kinase enzyme to each well (except the "no enzyme" blank).

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then generates a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.

2. VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol is based on commercially available kits and published methods.[4][14][16][28]

Materials:

  • Recombinant human VEGFR-2 kinase

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • ATP

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Assay Kit (or equivalent)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.

  • Add 25 µL of the master mixture to each well of a 96-well plate.

  • Add 5 µL of the diluted test compound solutions to the respective wells. Add 5 µL of 1x Kinase Buffer with DMSO to the positive control wells and 5 µL of 1x Kinase Buffer to the blank wells.

  • Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

  • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Anticancer Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[29]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[15]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Logical Workflow for Drug Discovery

DrugDiscoveryWorkflow cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Development Start Start E2A4C Ethyl 2-aminothiazole-4-carboxylate Start->E2A4C Derivatization Chemical Derivatization (e.g., Schiff Base, Amide Coupling) E2A4C->Derivatization PrimaryScreening Primary Screening (e.g., Anticancer, Antimicrobial) Derivatization->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR SAR->Derivatization ADMET ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate ADMET->LeadCandidate Preclinical Preclinical LeadCandidate->Preclinical Preclinical Development

Caption: A logical workflow for drug discovery using ethyl 2-aminothiazole-4-carboxylate.

Signaling Pathway of VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->GeneExpression AKT AKT PI3K->AKT AKT->GeneExpression VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 2-Aminothiazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.

Aurora Kinase in Cell Cycle Regulation

AuroraKinase_Pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M Mitosis G1 G1 Phase AuroraKinases Aurora Kinases (A & B) M->AuroraKinases S S Phase MitoticEvents Proper Mitotic Events: - Centrosome Separation - Spindle Assembly - Chromosome Segregation - Cytokinesis AuroraKinases->MitoticEvents Regulates MitoticArrest Mitotic Arrest Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraKinases Inhibits Inhibitor->MitoticArrest MitoticEvents->G1 Successful Completion Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Role of Aurora kinases in mitosis and their inhibition by 2-aminothiazole derivatives.

References

Applications of Ethyl 2-aminothiazole-4-carboxylate in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminothiazole-4-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of agrochemicals. Its inherent chemical reactivity and the biological activity of the thiazole moiety make it a valuable scaffold for the development of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of ethyl 2-aminothiazole-4-carboxylate in the synthesis of crop protection agents.

Application Notes

Fungicide Synthesis

The 2-aminothiazole core is a well-established pharmacophore in antifungal agents. Derivatives of ethyl 2-aminothiazole-4-carboxylate have been shown to be effective against a variety of plant pathogenic fungi. The primary mode of action often involves the inhibition of crucial fungal enzymes.

Key Applications:

  • Synthesis of Thiazole-based Fungicides: Ethyl 2-aminothiazole-4-carboxylate serves as a key starting material for the synthesis of complex fungicidal molecules. By modifying the amino group and the carboxylate functionality, a diverse library of compounds with varying efficacy and target specificity can be generated.

  • Development of Broad-Spectrum Antifungals: Research has demonstrated that Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylate exhibit significant activity against both fungal and bacterial pathogens, indicating the potential for developing broad-spectrum crop protection agents.[1][2]

Mechanism of Action (General Pathway):

The fungicidal activity of many thiazole derivatives is attributed to their ability to interfere with essential cellular processes in fungi. A common target is the inhibition of specific enzymes involved in metabolic pathways crucial for fungal growth and survival.

Fungicide_MoA cluster_synthesis Synthesis cluster_action Mechanism of Action Ethyl_2_aminothiazole_4_carboxylate Ethyl 2-aminothiazole- 4-carboxylate Derivative Fungicidal Derivative Ethyl_2_aminothiazole_4_carboxylate->Derivative Chemical Synthesis Inhibition Inhibition Derivative->Inhibition Fungal_Pathogen Fungal Pathogen Enzyme Essential Fungal Enzyme Fungal_Pathogen->Enzyme Enzyme->Inhibition Growth_Inhibition Fungal Growth Inhibition Inhibition->Growth_Inhibition Growth_Inhibition->Fungal_Pathogen Impacts

Caption: General workflow from synthesis to fungicidal action.

Herbicide Synthesis

Thiazole-containing compounds have also been explored for their herbicidal properties. Ethyl 2-aminothiazole-4-carboxylate can be used to synthesize molecules that inhibit plant growth by targeting specific biological pathways.

Key Applications:

  • Development of Pre- and Post-Emergence Herbicides: Derivatives such as N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamides have shown herbicidal activity against various weeds in both pre- and post-emergence applications.[3]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: Aryl thiazole compounds derived from structures related to ethyl 2-aminothiazole-4-carboxylate have been synthesized and shown to act as PPO inhibitors, a key enzyme in chlorophyll biosynthesis.[4]

Logical Relationship for Herbicide Development:

Herbicide_Development Start Ethyl 2-aminothiazole- 4-carboxylate Modification Chemical Modification (e.g., Amide Coupling) Start->Modification Screening Herbicidal Activity Screening (Pre- and Post-emergence) Modification->Screening Lead_Compound Lead Herbicidal Compound Screening->Lead_Compound Optimization Structure-Activity Relationship (SAR) Studies Lead_Compound->Optimization Final_Product Optimized Herbicide Optimization->Final_Product

Caption: The logical progression of herbicide development.

Insecticide Synthesis

The development of insecticides from ethyl 2-aminothiazole-4-carboxylate is an emerging area of research. The focus is on creating compounds that are effective against a range of insect pests while exhibiting favorable environmental profiles.

Key Applications:

  • Synthesis of Novel Insecticidal Leads: N-pyridylpyrazole derivatives containing a thiazole moiety have demonstrated significant insecticidal activity against lepidopteran pests.[5][6]

  • Targeting Insect Receptors: Research has shown that certain thiazole derivatives can act as antagonists of insect GABA receptors, presenting a specific mode of action for insecticide development.[7]

Quantitative Data

Compound ClassTarget OrganismEfficacy MetricValueReference
Fungicides
Isothiazole-Thiazole DerivativeRhizoctonia solaniEC5011.3 µg/mL[5]
Isothiazole-Thiazole DerivativeRhizoctonia solaniEC5013.7 µg/mL[5]
Schiff Base of Ethyl 2-aminothiazole-4-carboxylate (Compound 2a)Candida albicansZone of Inhibition20.0 mm[1]
Schiff Base of Ethyl 2-aminothiazole-4-carboxylate (Compound 2b)Candida glabrataZone of Inhibition21.0 mm[1]
Herbicides
Amide Derivative containing Thiazole (Compound 5g)Echinochloa crusgalliInhibition Rate at 100 mg/LModerate[8][9]
Amide Derivative containing Thiazole (Compound 5l)Amaranthus ascedenseInhibition Rate at 100 mg/LModerate[8][9]
N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide (Compound 6an)Lactuca sativaInhibition Rate at 100 mg/L>80%[3]
Aryl Thiazole Compound (Compound 11a)Amaranthus retroflexusInhibition Rate at 150g.ai/ha80%[4]
Insecticides
N-Pyridylpyrazole Thiazole Derivative (Compound 7g)Plutella xylostellaLC505.32 mg/L[5][6]
N-Pyridylpyrazole Thiazole Derivative (Compound 7g)Spodoptera exiguaLC506.75 mg/L[5][6]
N-Pyridylpyrazole Thiazole Derivative (Compound 7g)Spodoptera frugiperdaLC507.64 mg/L[5][6]
4-(1,1'-biphenylyl)-5-(4-pyridinyl)-3-isothiazololSpodoptera litura larvaeMortality at 100 µg/g diet>75%[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (Fungicidal Schiff Base)[1][2]

This protocol describes the synthesis of a Schiff base derivative of ethyl 2-aminothiazole-4-carboxylate with demonstrated antifungal activity.

Experimental Workflow:

Schiff_Base_Synthesis Start Start Materials: - Ethyl 2-aminothiazole-4-carboxylate - Benzaldehyde - Absolute Ethanol - Glacial Acetic Acid Dissolve Dissolve reactants in ethanol and add acetic acid Start->Dissolve Reflux Reflux the mixture for 12 hours Dissolve->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Evaporate Evaporate excess solvent Monitor->Evaporate Reaction Complete Dissolve_Purify Dissolve residue in ethyl acetate and allow for crystallization Evaporate->Dissolve_Purify Characterize Characterize the product (Yield, m.p., IR, NMR, Elemental Analysis) Dissolve_Purify->Characterize

Caption: Workflow for the synthesis of a fungicidal Schiff base.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate (0.05 mol)

  • Benzaldehyde (0.05 mol)

  • Absolute ethanol (30 mL)

  • Glacial acetic acid (few drops)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and benzaldehyde (0.05 mol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the solution.

  • Reflux the reaction mixture with stirring for 12 hours.

  • Monitor the progress of the reaction using TLC (petroleum ether: ethyl acetate, 1:3).

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the excess solvent using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Allow the solution to stand for several days to facilitate crystal growth.

  • Collect the crystals by filtration and dry them.

Characterization Data for Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate:

  • Yield: 50%

  • Melting Point: 160–162 °C

  • IR (KBr, cm⁻¹): 1687 (C=O, ester), 3023 (C–H), 1513 (C=C), 1616 (C=N)

  • ¹H NMR (DMSO, δ ppm): 1.26 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.02 (m, 5H, Ar), 7.44 (s, 1H, Thiazole), 9.47 (s, 1H, H–C=N)

  • Elemental Analysis (C₁₃H₁₂N₂O₂S): Calculated: C 59.93%, H 4.61%, N 10.76%; Found: C 59.91%, H 4.60%, N 10.76%[1]

Protocol 2: General Synthesis of Amide Derivatives Containing a Thiazole Moiety (Herbicidal)[8][9]

This protocol outlines a general procedure for synthesizing amide derivatives of thiazole compounds that have shown herbicidal activity.

Materials:

  • [4-(substituted phenyl)thiazol-2-yl] acetonitrile

  • Aryl isocyanate

  • Organic base (e.g., triethylamine)

  • Solvent (e.g., N,N-dimethylformamide)

Procedure:

  • Dissolve [4-(substituted phenyl)thiazol-2-yl] acetonitrile in a suitable solvent such as N,N-dimethylformamide.

  • Add the aryl isocyanate to the solution.

  • Catalyze the reaction by adding an organic base like triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Characterization:

The synthesized compounds should be characterized by ¹H NMR, FTIR, MS, and elemental analysis to confirm their structure and purity.

Protocol 3: Synthesis of N-Pyridylpyrazole Thiazole Amides (Insecticidal)[5][6]

This protocol is a multi-step synthesis for novel insecticidal compounds, starting from a thiazole carboxylate intermediate which can be derived from ethyl 2-aminothiazole-4-carboxylate.

Synthesis Pathway:

Insecticide_Synthesis_Pathway Start Ethyl 2-[3-bromo-1-(3-chloropyridin-2-yl) -1H-pyrazol-5-yl]thiazole-4-carboxylate Hydrolysis Hydrolysis with NaOH Start->Hydrolysis Carboxylic_Acid 2-[3-bromo-1-(3-chloropyridin-2-yl) -1H-pyrazol-5-yl]thiazole-4-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide coupling with substituted aniline Carboxylic_Acid->Amide_Coupling Final_Product N-Pyridylpyrazole Thiazole Amide (Insecticidal Compound) Amide_Coupling->Final_Product

Caption: Key steps in the synthesis of N-pyridylpyrazole thiazole amides.

Step 1: Hydrolysis of the Ester

  • Dissolve the starting ethyl thiazole-4-carboxylate derivative in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (1 M).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • After completion, acidify the reaction mixture to pH 2 with hydrochloric acid (1 M) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 2: Amide Formation

  • Suspend the carboxylic acid from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add oxalyl chloride and a catalytic amount of DMF.

  • Stir the mixture at room temperature until the acid is converted to the acid chloride.

  • In a separate flask, dissolve the desired substituted aniline and triethylamine in dichloromethane.

  • Slowly add the prepared acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This comprehensive guide provides a foundation for researchers and scientists to explore the potential of ethyl 2-aminothiazole-4-carboxylate in the development of next-generation agrochemicals. The provided protocols and data serve as a starting point for further research and optimization in this promising field.

References

Application Notes and Protocols: Synthesis of Antimicrobial Agents from Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from Ethyl 2-aminothiazole-4-carboxylate. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Ethyl 2-aminothiazole-4-carboxylate is a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potent biological activities. This document details the synthesis of Schiff base derivatives of Ethyl 2-aminothiazole-4-carboxylate and summarizes their antimicrobial efficacy.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1a)

The foundational starting material, Ethyl 2-aminothiazole-4-carboxylate, can be synthesized via the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1a)[1][2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3 mol) in 100 mL of 99.9% ethanol.

  • Addition of Reagent: To this solution, add ethyl bromopyruvate (2 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a solvent system of petroleum ether: ethyl acetate (1:3).

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator.

  • Precipitation: Pour the concentrated residue into ice-cold water.

  • Basification: Basify the aqueous mixture to pH 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.

  • Purification: Filter the precipitate and recrystallize from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate (1a).

Expected Yield: 70% Melting Point: 175–177 °C

Synthesis of Schiff Base Derivatives (2a-2g)

Schiff bases are synthesized through the condensation reaction of the primary amine group of Ethyl 2-aminothiazole-4-carboxylate with various aldehydes or ketones.

General Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases (2a-2g)[1]
  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

  • Reflux: Stir the reaction mixture and reflux for 12 hours. Monitor the reaction progress using TLC.

  • Solvent Removal: After cooling, evaporate the excess solvent using a rotary evaporator.

  • Crystallization: Dissolve the residue in ethyl acetate. Crystal growth should be observed after a few days.

  • Isolation: Collect the crystals by filtration and dry them.

Synthesis Workflow

SynthesisWorkflow Thiourea Thiourea StartingMaterial Ethyl 2-aminothiazole-4-carboxylate (1a) Thiourea->StartingMaterial Ethanol, Reflux EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->StartingMaterial SchiffBase Schiff Base Derivatives (2a-2g) StartingMaterial->SchiffBase Ethanol, Glacial Acetic Acid, Reflux AldehydeKetone Aldehyde / Ketone AldehydeKetone->SchiffBase AntimicrobialAgent Potential Antimicrobial Agent SchiffBase->AntimicrobialAgent

Caption: General synthesis workflow for antimicrobial Schiff bases.

Data Presentation: Physicochemical and Antimicrobial Activity

The following tables summarize the physicochemical data of the synthesized Schiff bases and their antimicrobial activity against various pathogens.

Table 1: Physicochemical Data of Synthesized Schiff Base Derivatives (2a-2g) [1]

CompoundAldehyde/Ketone ReactantYield (%)Melting Point (°C)
2a Benzaldehyde50160–162
2b 4-Hydroxybenzaldehyde65180–182
2c 2-Hydroxybenzaldehyde60175–177
2d 4-Chlorobenzaldehyde55165–167
2e 4-Nitrobenzaldehyde70190–192
2f Acetone45150–152
2g Cyclohexanone48155–157

Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds (µg/mL) [2]

CompoundS. epidermidis (Gram-positive)P. aeruginosa (Gram-negative)S. aureus (Gram-positive)E. coli (Gram-negative)
2a 250375>500>500
2b 250375>500>500
2d >500>500250375
2g >500>500250375

Antimicrobial Activity Screening Protocol

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination[4]
  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in Dimethyl Sulfoxide (DMSO).

  • Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds in the broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Flow for Antimicrobial Screening

AntimicrobialScreening Start Synthesized Schiff Base PrepareStock Prepare Stock Solution in DMSO Start->PrepareStock SerialDilution Perform Serial Dilution in 96-well plate PrepareStock->SerialDilution Inoculate Inoculate Wells SerialDilution->Inoculate PrepareInoculum Prepare Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC Active Active Compound ReadMIC->Active Growth Inhibition Inactive Inactive Compound ReadMIC->Inactive No Inhibition

Caption: Workflow for determining Minimum Inhibitory Concentration.

Conclusion and Future Directions

The synthesis of Schiff bases from Ethyl 2-aminothiazole-4-carboxylate represents a promising avenue for the discovery of new antimicrobial agents. The presented protocols provide a solid foundation for the synthesis and evaluation of these compounds. Notably, compounds 2a and 2b demonstrated significant activity against S. epidermidis and P. aeruginosa, while 2d and 2g were effective against S. aureus and E. coli.[2] Further structural modifications, such as the introduction of different substituents on the aromatic ring of the aldehyde, could lead to derivatives with enhanced potency and a broader spectrum of activity. Future work should focus on structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy testing of the most promising candidates.

References

Application Notes and Protocols for the Preparation of Anticancer Derivatives from Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-aminothiazole-4-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its derivatives have garnered considerable attention in oncology research due to their potent and selective anticancer activities. These compounds often exert their effects by targeting critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and experimental protocols for the synthesis of promising anticancer derivatives from Ethyl 2-aminothiazole-4-carboxylate, focusing on compounds with demonstrated activity against various cancer cell lines. The protocols are intended to be a comprehensive guide for researchers in the field of drug discovery and development.

Featured Anticancer Derivatives

This document details the synthesis of two classes of potent anticancer agents derived from Ethyl 2-aminothiazole-4-carboxylate:

  • Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivatives: These compounds have shown significant cytotoxicity, with some analogs demonstrating IC50 values in the sub-micromolar range against breast cancer cell lines.[1]

  • (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives: This class of compounds has exhibited exceptional cytotoxicity against a variety of cancer cell lines and has been shown to inhibit key protein kinases involved in cancer progression.[2]

Data Presentation

The following tables summarize the reported anticancer activities of representative derivatives.

Table 1: Anticancer Activity of Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivatives

Compound IDArTarget Cell LineIC50 (µM)Reference
88 Cl4-BrC₆H₄HS 578T (Breast)0.8[1]

Table 2: Anticancer Activity of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
6i MCF-7 (Breast)6.10 ± 0.4[2]
6v MCF-7 (Breast)6.49 ± 0.3[2]
6a Various37.25–65.37[2]

Experimental Protocols

Protocol 1: Synthesis of Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivatives

This protocol describes a multi-step synthesis adapted from the literature.[1]

Step 1: Synthesis of Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate (85)

  • To a solution of Ethyl 2-aminothiazole-4-carboxylate (84) (1 mmol) in a suitable solvent such as ethanol, add phenyl isothiocyanate (1.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 2-(3-Phenylthioureido)thiazole-4-carbohydrazide (86)

  • Suspend Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate (85) (1 mmol) in ethanol.

  • Add hydrazine hydrate (NH₂NH₂) (5 mmol) to the suspension.

  • Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, and collect the resulting solid by filtration.

  • Wash the solid with water and then with cold ethanol, and dry to yield the acid hydrazide.

Step 3: Synthesis of N'-benzoyl-2-(3-phenylthioureido)thiazole-4-carbohydrazide (87)

  • Dissolve 2-(3-Phenylthioureido)thiazole-4-carbohydrazide (86) (1 mmol) in a suitable solvent like pyridine or a mixture of dioxane and triethylamine.

  • Cool the solution in an ice bath and add the appropriate benzoyl chloride (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent.

Step 4: Synthesis of 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88)

  • An in-situ cyclization of the corresponding N'-benzoyl-2-(3-phenylthioureido)thiazole-4-carbohydrazide derivative (87) is carried out.

  • The specific conditions for this cyclization (e.g., heating in a high-boiling solvent like acetic acid or Dowtherm A) would be as described in the cited literature.[1]

  • After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Protocol 2: Synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives

This protocol is based on a reported synthetic strategy.[2]

Step 1: Synthesis of Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a)

  • Combine 1H-indole-2-carboxylic acid (1a) and ethyl-2-(2-aminothiazol-4-yl)acetate (2) in a reaction vessel.

  • Perform a peptide coupling reaction. A common method involves using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Stir the reaction at room temperature for 12-24 hours.

  • After completion, the reaction is worked up by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine), drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • The crude product is purified by column chromatography.

Step 2: Synthesis of 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetohydrazide (4a)

  • Dissolve Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a) in a suitable solvent like ethanol or methanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.

Step 3: Synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6a-6z)

  • Dissolve 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetohydrazide (4a) (1 equivalent) in absolute ethanol.

  • Add the desired substituted aldehyde (5) (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-6 hours.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the final compounds in good yields.

Visualizations

Synthetic Workflow Diagrams

Synthesis of Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivatives cluster_0 Protocol 1 A Ethyl 2-aminothiazole-4-carboxylate (84) B Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate (85) A->B Phenyl isothiocyanate C 2-(3-Phenylthioureido)thiazole-4-carbohydrazide (86) B->C Hydrazine hydrate D N'-benzoyl-2-(3-phenylthioureido)thiazole-4-carbohydrazide (87) C->D Benzoyl chloride E Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivative (88) D->E Cyclization

Caption: Synthetic scheme for Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives.

Synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives cluster_1 Protocol 2 F 1H-indole-2-carboxylic acid (1a) + Ethyl-2-(2-aminothiazol-4-yl)acetate (2) G Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a) F->G Peptide Coupling (EDC) H 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetohydrazide (4a) G->H Hydrazine hydrate I (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6a-6z) H->I Substituted aldehyde (5), Acetic acid

Caption: Synthetic scheme for Indole-2-carboxamide derivatives.

Signaling Pathway Diagram

Many thiazole-based anticancer agents have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway cluster_pathway Simplified PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole Thiazole Derivative (Inhibitor) Thiazole->PI3K Thiazole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

References

The Pivotal Role of Ethyl 2-aminothiazole-4-carboxylate in the Synthesis of Novel Kinase Inhibitors: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminothiazole-4-carboxylate is a crucial heterocyclic building block in the development of potent and selective kinase inhibitors. Its versatile structure serves as a key scaffold for the synthesis of a wide array of therapeutic agents, particularly in oncology. This document provides detailed application notes, experimental protocols, and data related to the synthesis of kinase inhibitors utilizing this important intermediate.

Application Notes

The 2-aminothiazole moiety is a significant pharmacophore in medicinal chemistry, known for its ability to form key interactions with the ATP-binding site of various kinases. Ethyl 2-aminothiazole-4-carboxylate, in particular, offers synthetic handles at the 2-amino group and the 4-carboxylate group, allowing for diverse structural modifications to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.

One of the most prominent examples of a kinase inhibitor synthesized from a 2-aminothiazole core is Dasatinib , a potent pan-Src family kinase inhibitor also active against Bcr-Abl, c-Kit, and other kinases.[1][2][3] The 2-aminothiazole scaffold forms critical hydrogen bonds within the kinase hinge region, a feature common to many Type I kinase inhibitors.

Beyond Src family kinases, derivatives of ethyl 2-aminothiazole-4-carboxylate have been explored as inhibitors for other important kinase targets, including:

  • Anaplastic Lymphoma Kinase (ALK): A key target in certain types of non-small cell lung cancer.[4]

  • Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase implicated in various cancers.[5][6][7]

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis and are frequently overexpressed in human cancers.[7][8][9]

  • Stearoyl-CoA Desaturase (SCD1): An enzyme involved in fatty acid metabolism with implications in cancer and metabolic diseases.[4]

The development of inhibitors for these targets often involves the chemical modification of the ethyl 2-aminothiazole-4-carboxylate core to enhance target engagement and cellular activity.

Experimental Protocols

General Synthesis of Ethyl 2-aminothiazole-4-carboxylate

A common and efficient method for the synthesis of the core intermediate, ethyl 2-aminothiazole-4-carboxylate, is through the Hantzsch thiazole synthesis.[10][11]

Reaction:

  • Reagents: Thiourea and an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 3-bromopyruvate).

  • Solvent: Typically ethanol.

  • Procedure: A mixture of thiourea and ethyl 3-bromopyruvate in ethanol is heated with stirring. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice water. The resulting solid is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.[10]

Synthesis of a Dasatinib Precursor from Ethyl 2-aminothiazole-4-carboxylate

The following protocol outlines a synthetic route to a key intermediate in the synthesis of Dasatinib, starting from a derivative of ethyl 2-aminothiazole-4-carboxylate. This multi-step synthesis involves amide coupling and subsequent nucleophilic aromatic substitution.

Step 1: Amide Coupling to form 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This step involves the conversion of the carboxylate group to a carboxamide. While direct amidation of the ethyl ester is possible, a more common route involves hydrolysis to the carboxylic acid followed by amide coupling. An alternative, more direct route starts from a related β-ethoxyacrylamide.[12] For the purpose of this protocol, we will outline the general concept of coupling the thiazole core with the desired aniline.

  • Starting Materials: A suitable 2-aminothiazole-5-carboxylic acid derivative and 2-chloro-6-methylaniline.

  • Coupling Agents: A peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Procedure: To a solution of the 2-aminothiazole carboxylic acid, the aniline, and the coupling agent in the chosen solvent, the base is added. The reaction is stirred at room temperature until completion. The product is then isolated through aqueous workup and purification by crystallization or chromatography.

Step 2: Nucleophilic Aromatic Substitution

The resulting 2-aminothiazole-5-carboxamide is then coupled with a substituted pyrimidine.

  • Reagents: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.

  • Base: A strong base such as sodium tert-butoxide.

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure: The thiazole derivative is dissolved in THF, and the base is added. The mixture is stirred before the addition of the dichloropyrimidine. The reaction is monitored for the formation of the penultimate intermediate, which can then be further reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[12][13]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors derived from the 2-aminothiazole scaffold.

Table 1: Inhibitory Activity of Dasatinib and Related Compounds against Src Family Kinases.

CompoundTarget KinaseIC50 (nM)Reference
Dasatinib (BMS-354825)Src<1[1]
Dasatinib (BMS-354825)Lck<1[1]
Dasatinib (BMS-354825)Abl<1[1]
Dasatinib-L-arginine conjugatec-Src<0.25[2]
Dasatinib-L-arginine conjugateAbl<0.45[2]

Table 2: Inhibitory Activity of 2-Aminothiazole Derivatives against Other Kinases.

CompoundTarget KinaseActivityReference
Aryl 2-aminothiazole Hit Compound 2CK2αFull inhibition at 50 µM[5][6]
Aryl 2-aminothiazole Hit Compound 2EGFR74% inhibition at 50 µM[5][6]
Aryl 2-aminothiazole Hit Compound 2EphA455% inhibition at 50 µM[5][6]
Aryl 2-aminothiazole Hit Compound 2Pim-154% inhibition at 50 µM[5][6]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeHS 578T breast cancer cell lineIC50 = 0.8 µM[14][15]

Visualizations

Signaling Pathway of Src Kinase

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src Activates GrowthFactor Growth Factor GrowthFactor->RTK FAK FAK Src->FAK Phosphorylates Ras Ras Src->Ras Activates STAT3 STAT3 Src->STAT3 Activates Proliferation Cell Proliferation, Survival, Motility FAK->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Dasatinib Dasatinib Dasatinib->Src Inhibits

Caption: Simplified Src kinase signaling pathway and the point of inhibition by Dasatinib.

General Synthetic Workflow for Kinase Inhibitors

Synthesis_Workflow Start Ethyl 2-aminothiazole-4-carboxylate Step1 Modification of Carboxylate Group (e.g., Amide Coupling) Start->Step1 Intermediate1 2-Aminothiazole-4-carboxamide Derivative Step1->Intermediate1 Step2 Modification of 2-Amino Group (e.g., Nucleophilic Substitution) Intermediate1->Step2 Intermediate2 Substituted 2-aminothiazole Intermediate Step2->Intermediate2 Step3 Further Functionalization and Final Coupling Intermediate2->Step3 FinalProduct Kinase Inhibitor (e.g., Dasatinib) Step3->FinalProduct

Caption: General workflow for synthesizing kinase inhibitors from Ethyl 2-aminothiazole-4-carboxylate.

Logical Relationship of Kinase Inhibition

Kinase_Inhibition_Logic Kinase Kinase ATP Binding Site Substrate Protein Substrate Kinase->Substrate acts on NoPhosphorylation No Phosphorylation Kinase->NoPhosphorylation ATP ATP ATP->Kinase:p1 Phosphorylation Phosphorylation Substrate->Phosphorylation leads to Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Kinase:p1 blocks Inhibitor->NoPhosphorylation

Caption: Mechanism of competitive ATP inhibition by 2-aminothiazole-based kinase inhibitors.

References

Application Notes and Protocols: Reactions of Ethyl 2-aminothiazole-4-carboxylate with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of ethyl 2-aminothiazole-4-carboxylate with various aldehydes and ketones. These reactions are pivotal in the synthesis of a diverse range of heterocyclic compounds, many of which exhibit significant biological activities, making them valuable scaffolds in medicinal chemistry and drug development. The primary reactions covered are the formation of Schiff bases and multicomponent reactions leading to the synthesis of fused heterocyclic systems such as pyran derivatives.

Synthesis of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate

The reaction of ethyl 2-aminothiazole-4-carboxylate with aldehydes and ketones readily forms Schiff bases (imines). This condensation reaction is a fundamental transformation in organic synthesis and provides a versatile route to a wide array of derivatives with potential pharmacological applications. These compounds have been investigated for their antimicrobial and antifungal activities.[1]

Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases[1]
  • Reactants and Solvent: In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).

  • Catalyst: Add a few drops of glacial acetic acid to the mixture.

  • Reaction Conditions: Stir the reaction mixture and reflux for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The excess solvent is then removed using a rotary evaporator. The resulting residue is dissolved in ethyl acetate.

  • Crystallization: Allow the solution to stand for a few days to facilitate crystal growth. The purified Schiff base crystals can then be collected.

Data Presentation: Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases
Aldehyde/KetoneProductYield (%)m.p. (°C)
BenzaldehydeEthyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate50160–162
4-HydroxybenzaldehydeEthyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate55198–200
4-ChlorobenzaldehydeEthyl 2-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate60180–182
4-NitrobenzaldehydeEthyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate65210–212
AcetophenoneEthyl 2-{[1-phenylethylidene]amino}-1,3-thiazole-4-carboxylate45150–152
CyclohexanoneEthyl 2-{[cyclohexylidene]amino}-1,3-thiazole-4-carboxylate40130–132

Data sourced from Hussain et al., 2019.[1]

Spectroscopic Data for Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate[1]
  • IR (KBr, cm⁻¹): 1687 (C=O ester), 3023 (C-H), 1513 (C=C), 1616 (C=N)

  • ¹H NMR (DMSO-d₆, δ ppm): 1.26 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.02 (m, 5H, Ar), 7.44 (s, 1H, Thiazole), 9.47 (s, 1H, H-C=N)

  • ¹³C NMR (CDCl₃, δ ppm): 13.8, 61.3, 122.5, 127.8, 129.5, 130.7, 134.7, 143.7, 162.2, 165.2, 166.3

  • Elemental Analysis (C₁₃H₁₂N₂O₂S): Calculated: C 59.93%, H 4.61%, N 10.76%; Found: C 59.91%, H 4.60%, N 10.76%

Antimicrobial Activity of Synthesized Schiff Bases

The synthesized Schiff bases have been screened for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various multidrug-resistant (MDR) clinical isolates were determined.

CompoundS. epidermidis (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (Zone of Inhibition, mm)
2a250375--20.0
2b-----
2d--250375-
2g--250375-

2a: Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate, 2b: Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate, 2d: Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate, 2g: Ethyl 2-{[1-phenylethylidene]amino}-1,3-thiazole-4-carboxylate. Data sourced from Hussain et al., 2019.[2]

Multicomponent Synthesis of Pyran Derivatives

Ethyl 2-aminothiazole-4-carboxylate can participate in multicomponent reactions (MCRs) with aldehydes and active methylene compounds, such as malononitrile, to afford highly functionalized heterocyclic systems. These one-pot syntheses are highly efficient and lead to the formation of pyran-fused thiazole derivatives, which are of interest in drug discovery due to their diverse biological activities.[3][4]

Experimental Protocol: General Procedure for the Three-Component Synthesis of Pyrano[2,3-d]thiazole Derivatives
  • Reactants and Catalyst: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl 2-aminothiazole-4-carboxylate (1 mmol) is taken in ethanol (10 mL). A catalytic amount of a base, such as piperidine or triethylamine, is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux, with the reaction progress monitored by TLC.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Data Presentation: Synthesis of Pyrano[2,3-d]thiazole Derivatives

While specific examples using ethyl 2-aminothiazole-4-carboxylate in this multicomponent reaction are not extensively detailed with quantitative data in the searched literature, the general reaction with 2-aminothiazole derivatives is well-established. The following data for related pyran derivatives illustrates the expected outcomes.

AldehydeActive Methylene CompoundProduct TypeTypical Yield Range (%)
Substituted BenzaldehydesMalononitrile2-Amino-4-aryl-4H-pyran derivatives80-95
Substituted BenzaldehydesEthyl Cyanoacetate2-Amino-4-aryl-4H-pyran derivatives75-90

Yields are generalized from typical multicomponent reactions for the synthesis of 4H-pyrans.[5]

Cytotoxicity of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have shown promising anticancer activity. The following table summarizes the cytotoxic effects (IC₅₀ values) of some 2-aminothiazole derivatives against various cancer cell lines, highlighting the therapeutic potential of this scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazolyl-indole-2-carboxamidesMCF-76.10 ± 0.4[6]
Thiazolyl-indole-2-carboxamidesHepG232.74 - 69.63[6]
Thiazolyl-indole-2-carboxamidesHCT-1165.04 - 18.67[6]
2,4-disubstituted thiazole amidesA5498.64[7]
2,4-disubstituted thiazole amidesHeLa6.05[7]
2,4-disubstituted thiazole amidesHT290.63[7]
Thiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T0.8[3][4]

Visualizations

Reaction Scheme for Schiff Base Formation

Schiff_Base_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl_2_aminothiazole_4_carboxylate Ethyl 2-aminothiazole-4-carboxylate Schiff_Base Schiff Base Ethyl_2_aminothiazole_4_carboxylate->Schiff_Base Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde_Ketone->Schiff_Base Ethanol Ethanol Acetic_Acid Acetic Acid (cat.) Reflux Reflux

Caption: Synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate.

Experimental Workflow for Schiff Base Synthesis

Workflow_Schiff_Base Start Start Mix_Reactants Mix Ethyl 2-aminothiazole-4-carboxylate, Aldehyde/Ketone, and Ethanol Start->Mix_Reactants Add_Catalyst Add Glacial Acetic Acid Mix_Reactants->Add_Catalyst Reflux_Mixture Reflux for 12 hours (Monitor by TLC) Add_Catalyst->Reflux_Mixture Cool_Down Cool to Room Temperature Reflux_Mixture->Cool_Down Evaporate_Solvent Remove Ethanol (Rotary Evaporator) Cool_Down->Evaporate_Solvent Dissolve_Residue Dissolve in Ethyl Acetate Evaporate_Solvent->Dissolve_Residue Crystallize Crystallize the Product Dissolve_Residue->Crystallize Collect_Product Filter and Dry Crystals Crystallize->Collect_Product End End Collect_Product->End

Caption: Workflow for the synthesis and purification of Schiff bases.

Reaction Scheme for Multicomponent Synthesis of Pyran Derivatives

MCR_Pyran_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aminothiazole Ethyl 2-aminothiazole-4-carboxylate Pyranothiazole Pyrano[2,3-d]thiazole Derivative Aminothiazole->Pyranothiazole Aldehyde Aromatic Aldehyde Aldehyde->Pyranothiazole Active_Methylene Malononitrile Active_Methylene->Pyranothiazole Solvent Ethanol Catalyst Piperidine (cat.) Temperature Reflux

Caption: One-pot synthesis of pyrano[2,3-d]thiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-aminothiazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 2-aminothiazole-4-carboxylate by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during the purification process.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.

Q1: My Ethyl 2-aminothiazole-4-carboxylate will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: Ensure you are using a suitable solvent. Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1][2] If ethanol is not working, consider other polar solvents, but always test solubility on a small scale first.

  • Solvent Volume: You may not be using enough solvent. Add the solvent in small portions to the heated crude product with stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A2: This is a common issue known as supersaturation. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure Ethyl 2-aminothiazole-4-carboxylate, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for other crystals to form.

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Solvent Evaporation: If the solution is too dilute, you can evaporate some of the solvent by gently heating the solution or by passing a stream of air or nitrogen over the surface. Once the solution becomes more concentrated, allow it to cool again.

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there are significant impurities present.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Change Solvent System: If slow cooling does not resolve the issue, you may need to use a different solvent or a mixed solvent system. A good mixed solvent system consists of one solvent in which the compound is soluble and another in which it is insoluble. Dissolve the compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Then, heat to clarify and cool slowly.

Q4: The recrystallized product is colored, but the pure compound should be a white to pale yellow solid. How can I remove the color?

A4: Colored impurities can often be removed by using activated charcoal.

  • Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious as adding charcoal to a boiling solution can cause it to boil over. It is best to cool the solution slightly before adding the charcoal.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal. The colored impurities will be adsorbed onto the surface of the charcoal. Then, allow the filtrate to cool and crystallize as usual. Avoid using too much charcoal, as it can also adsorb some of your desired product.

Q5: The recovery yield after recrystallization is very low. What are the possible reasons?

A5: Low yield is a frequent problem in recrystallization and can be caused by several factors:

  • Using too much solvent: This is the most common cause of low recovery. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and flask for the filtration and work quickly.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize the precipitation of the product. An ice bath can be used after the solution has cooled to room temperature.

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of the cold recrystallization solvent. Using a warm solvent or a solvent in which the product is highly soluble will dissolve some of the crystals.

Data Presentation

Qualitative Solubility of Ethyl 2-aminothiazole-4-carboxylate

Due to the limited availability of precise quantitative solubility data in the public domain, the following table provides a qualitative overview of the solubility of Ethyl 2-aminothiazole-4-carboxylate in common laboratory solvents based on available information. "Hot" refers to the boiling point of the solvent, while "Cold" refers to room temperature or below.

SolventSolubility (Hot)Solubility (Cold)Suitability for Recrystallization
EthanolSolubleSparingly SolubleGood
MethanolSolubleSlightly SolublePotentially Good [3]
Ethyl AcetateSolubleSparingly SolubleGood
WaterInsolubleInsolublePoor (can be used as an anti-solvent)
AcetoneSolubleSolublePoor
DichloromethaneSolubleSolublePoor
TolueneSparingly SolubleInsolublePotentially useful, but may require a large volume
HexaneInsolubleInsolublePoor (can be used as an anti-solvent)

Experimental Protocols

Detailed Methodology for the Recrystallization of Ethyl 2-aminothiazole-4-carboxylate from Ethanol

This protocol describes a standard procedure for the purification of crude Ethyl 2-aminothiazole-4-carboxylate using ethanol as the recrystallization solvent.

Materials:

  • Crude Ethyl 2-aminothiazole-4-carboxylate

  • Ethanol (95% or absolute)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar or boiling chips

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude Ethyl 2-aminothiazole-4-carboxylate in an Erlenmeyer flask with a stir bar or boiling chips. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add ethanol in small portions until the solid is completely dissolved at the boiling point of the ethanol. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask and swirl for a few minutes.

  • Hot Filtration (if charcoal was used or if there are insoluble impurities): If charcoal was added or if there are visible insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent crystallization in the stem). Place a fluted filter paper in the funnel and pour the hot solution through the filter paper into the preheated flask. Work quickly to minimize cooling and premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. Slow cooling generally results in larger and purer crystals. Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass or a piece of pre-weighed filter paper and allow them to air dry completely. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value (approximately 177-181 °C).

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool colored_product Colored Product dissolve->colored_product crystals Crystals Form? cool->crystals oiling_out Product 'Oiled Out' cool->oiling_out filter_dry Filter and Dry Crystals crystals->filter_dry Yes no_crystals No Crystals Formed crystals->no_crystals No low_yield Low Yield filter_dry->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch cool_further Cool in Ice Bath no_crystals->cool_further evaporate Evaporate Some Solvent no_crystals->evaporate scratch->crystals cool_further->crystals evaporate->cool reheat_cool_slowly Reheat and Cool Slowly oiling_out->reheat_cool_slowly change_solvent Change Solvent System oiling_out->change_solvent reheat_cool_slowly->cool change_solvent->start check_solvent_volume Check Solvent Volume low_yield->check_solvent_volume check_filtration Check Filtration Technique low_yield->check_filtration check_solvent_volume->start check_filtration->start charcoal Use Activated Charcoal colored_product->charcoal charcoal->dissolve

Caption: Troubleshooting workflow for the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.

Experimental Workflow for Recrystallization

This diagram outlines the key steps in the experimental protocol for the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.

ExperimentalWorkflow start Crude Product dissolve 1. Dissolve in Minimal Hot Ethanol start->dissolve charcoal_step 2. Add Activated Charcoal (Optional) dissolve->charcoal_step cool_crystallize 4. Cool to Crystallize dissolve->cool_crystallize No Insoluble Impurities or Color hot_filtration 3. Hot Filtration charcoal_step->hot_filtration hot_filtration->cool_crystallize vacuum_filtration 5. Isolate Crystals via Vacuum Filtration cool_crystallize->vacuum_filtration wash 6. Wash with Cold Ethanol vacuum_filtration->wash dry 7. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.

References

Troubleshooting common side reactions in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of thiazoles, with a primary focus on the widely-used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis, and what are its key components?

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. It involves the cyclocondensation reaction between an α-haloketone and a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][2]

Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?

Low yields in the Hantzsch synthesis can be attributed to several factors, including:

  • Purity of reactants and solvents: Impurities can lead to unwanted side reactions.[3]

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield.

  • Incorrect stoichiometry: An improper ratio of reactants can result in incomplete conversion.

  • Formation of side products: The formation of byproducts consumes starting materials and reduces the yield of the desired product.

Q3: What are some common side reactions in the Hantzsch thiazole synthesis?

A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[4] These isomers can be difficult to separate from the desired 2-aminothiazole product. The formation of other byproducts, such as bis-thiazoles, can also occur, though less frequently.

Q4: How can I monitor the progress of my thiazole synthesis reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials and the formation of the product.[5]

Q5: Are there alternative methods to the Hantzsch synthesis for preparing thiazoles?

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I have set up my Hantzsch thiazole synthesis, but I am getting a very low yield or no product at all. What steps can I take to troubleshoot this?

A: A low or non-existent yield is a common issue that can often be resolved by systematically investigating the following factors:

  • Check Reactant and Solvent Purity:

    • α-Haloketone: α-Haloketones can be unstable and may decompose upon storage. Ensure your α-haloketone is pure and has not degraded. If necessary, purify it by recrystallization or distillation.

    • Thioamide: Thioamides can also be sensitive to moisture and air. Use a high-purity thioamide and consider storing it under an inert atmosphere.

    • Solvents: The presence of water in your solvent can sometimes hinder the reaction. Using anhydrous solvents is often recommended.

  • Optimize Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating. If you are running the reaction at room temperature, try increasing the temperature. A gradual increase in temperature while monitoring the reaction by TLC can help you find the optimal condition.

    • Reaction Time: It's possible the reaction has not gone to completion. Extend the reaction time and continue to monitor by TLC until the starting materials are consumed.

    • Solvent: The choice of solvent can have a significant impact on the reaction rate and yield. If you are experiencing low yields, consider performing a solvent screen with a few different options (e.g., ethanol, methanol, DMF, dioxane).

  • Verify Stoichiometry:

    • Ensure that you are using the correct molar ratios of your reactants. A slight excess (1.1-1.2 equivalents) of the thioamide is often used to ensure complete conversion of the α-haloketone.[1]

  • Consider a Catalyst:

    • While many Hantzsch syntheses proceed without a catalyst, some reactions can benefit from the addition of a mild acid or base, or even a heterogeneous catalyst.[5]

Problem 2: Formation of Multiple Products (Side Reactions)

Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. How can I identify and minimize these side reactions?

A: The formation of multiple products is often due to specific side reactions. Here’s how to address a common one:

  • Isomer Formation (2-imino-2,3-dihydrothiazoles):

    • Identification: This side product is particularly common when using N-substituted thioamides under acidic conditions.[4] The 2-imino-2,3-dihydrothiazole isomer can often be distinguished from the desired 2-(N-substituted amino)thiazole by ¹H NMR spectroscopy, as the chemical shift of the proton at the 5-position of the thiazole ring is typically different for the two isomers.[4]

    • Solution:

      • Control pH: Running the reaction under neutral or slightly basic conditions can significantly suppress the formation of the imino isomer.

      • Choice of Thioamide: If possible, using an N-unsubstituted thioamide will avoid this specific isomerization.

  • Formation of Other Byproducts:

    • Identification: Characterize the major byproducts using techniques like NMR and mass spectrometry to understand their structures. This can provide clues about the side reactions occurring.

    • Solutions:

      • Temperature Control: Excessive heat can sometimes lead to decomposition or side reactions. Try running the reaction at a lower temperature for a longer period.

      • Order of Addition: In some cases, the order in which the reactants are mixed can influence the product distribution.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux3.570
2EthanolReflux3.085
3MethanolReflux3.582
41-ButanolReflux2.590
52-PropanolReflux3.088

Data synthesized from multiple sources for illustrative purposes.[7]

Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation

EntryMethodTemperatureTime (h)Yield (%)
1Conventional Heating65 °C3.579
2Ultrasonic IrradiationRoom Temp.2.082

Data synthesized from a study on a specific Hantzsch thiazole synthesis.[7]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Büchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial or a small round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring to reflux (around 65-70 °C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water.

  • Allow the collected solid to air dry on a watch glass.

Protocol 2: Small-Scale Solvent Screening for Yield Optimization

This protocol provides a general method for quickly screening different solvents to find the optimal one for your thiazole synthesis.

Materials:

  • α-Haloketone

  • Thioamide

  • A set of small reaction vials (e.g., 1-dram vials) with caps

  • A selection of solvents to test (e.g., ethanol, methanol, isopropanol, DMF, dioxane, acetonitrile)

  • Heating block or oil bath

  • TLC plates and chamber

Procedure:

  • In each reaction vial, add a small, accurately weighed amount of the α-haloketone (e.g., 0.1 mmol).

  • To each vial, add the thioamide in the desired stoichiometric ratio (e.g., 0.12 mmol).

  • To each vial, add a consistent volume of a different solvent (e.g., 1 mL).

  • Seal the vials and place them in a heating block or oil bath set to the desired temperature.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot from each vial and running a TLC.

  • After a set amount of time (e.g., 4 hours), or once the reactions appear to be complete by TLC, cool the vials to room temperature.

  • Work up each reaction in the same manner (e.g., by adding an anti-solvent to precipitate the product or by extraction).

  • Isolate and weigh the product from each reaction to determine the yield for each solvent.

Mandatory Visualization

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate1 S-Alkylated Intermediate alpha_haloketone->intermediate1 Nucleophilic attack by sulfur thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization side_product 2-Imino-2,3-dihydrothiazole (under acidic conditions) intermediate1->side_product Alternative cyclization (N-attack first) thiazole Thiazole intermediate2->thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting_Workflow start Low Yield or Impurities in Thiazole Synthesis check_purity Check Reactant and Solvent Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_stoichiometry Verify Stoichiometry (1.1-1.2 eq. Thioamide) stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_optimal Conditions Optimal? check_conditions->conditions_optimal purity_ok->check_stoichiometry Yes purify_reactants Purify Reactants (Recrystallize/Distill) purity_ok->purify_reactants No stoichiometry_ok->check_conditions Yes adjust_stoichiometry Adjust Stoichiometry stoichiometry_ok->adjust_stoichiometry No impurities_present Byproducts Observed? conditions_optimal->impurities_present Yes optimize_conditions Optimize Conditions (Solvent/Temp Screen) conditions_optimal->optimize_conditions No identify_byproducts Identify Byproducts (NMR, MS) impurities_present->identify_byproducts Yes consider_alternative Consider Alternative Synthesis Method (e.g., Cook-Heilbron) impurities_present->consider_alternative No, persistent low yield purify_reactants->start adjust_stoichiometry->start optimize_conditions->start adjust_for_byproducts Adjust Conditions to Minimize Byproducts (e.g., control pH) identify_byproducts->adjust_for_byproducts adjust_for_byproducts->start

Caption: Troubleshooting Workflow for Thiazole Synthesis.

References

Technical Support Center: Purification of Ethyl 2-aminothiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 2-aminothiazole-4-carboxylate and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Ethyl 2-aminothiazole-4-carboxylate derivatives.

Problem IDIssuePotential CausesSuggested Solutions
PUR-001 Low Yield After Purification - Incomplete reaction. - Product loss during extraction or washing steps. - Suboptimal recrystallization conditions (e.g., wrong solvent, rapid cooling). - Improper column chromatography technique (e.g., incorrect mobile phase, channeling in the column).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1][2] - Minimize the number of transfer steps and ensure proper phase separation during extractions. - Perform small-scale solvent screening for recrystallization to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature. Ethanol is often a suitable solvent for recrystallization.[3][4] - Optimize the mobile phase for column chromatography by testing different solvent polarities with TLC.[1] Ensure the column is packed properly to avoid air bubbles.[1]
PUR-002 Persistent Impurities in Final Product - Co-elution of impurities with the product during column chromatography. - Impurities having similar solubility to the product, making recrystallization ineffective. - Presence of unreacted starting materials or by-products.- For column chromatography, try a different solvent system or use gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1] The addition of a small amount of triethylamine to the mobile phase can sometimes improve the separation of basic compounds on silica gel.[5] - If recrystallization fails, attempt a different purification method like column chromatography. Alternatively, a second recrystallization with a different solvent system may be effective. - Ensure the reaction goes to completion. If starting materials are still present, consider adjusting reaction time or temperature.
PUR-003 Product Decomposition During Purification - Exposure to harsh acidic or basic conditions. - Prolonged heating during recrystallization or solvent evaporation. - Instability on silica gel during column chromatography.- Neutralize the reaction mixture before purification. Use mild acids or bases for any pH adjustments. - Use a rotary evaporator to remove solvents under reduced pressure to minimize heat exposure. - If decomposition is observed on silica gel, consider using a different stationary phase like neutral alumina or performing purification via recrystallization.
PUR-004 Oily Product Instead of Solid - Presence of residual solvent. - The product may be an oil at room temperature. - Presence of impurities that lower the melting point.- Dry the product under high vacuum for an extended period to remove all traces of solvent. - If the product is inherently an oil, confirm its purity using techniques like HPLC and NMR.[1] - Further purify the product using column chromatography to remove impurities.
PUR-005 Poor Separation on TLC - Inappropriate solvent system. - Overloading the TLC plate.- Systematically test different mobile phase compositions with varying polarities. Common solvent systems include mixtures of ethyl acetate and petroleum ether or hexane.[4][5] - Apply a small, concentrated spot of the sample to the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying Ethyl 2-aminothiazole-4-carboxylate derivatives?

A1: Column chromatography is a widely used and versatile method for the purification of these derivatives.[1] It allows for the separation of the target compound from impurities based on differences in their polarity.[1] Recrystallization is also a common and effective technique, particularly when the desired compound is a solid and a suitable solvent can be found.[2][3][4]

Q2: How do I choose the right solvent system for column chromatography?

A2: The optimal solvent system for column chromatography is typically determined by first running several tests on Thin Layer Chromatography (TLC) plates.[1] A good solvent system will result in a retention factor (Rf) of around 0.3-0.5 for the desired compound, with good separation from any impurities. A common starting point is a mixture of a less polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][5] The polarity of the mobile phase can be adjusted by changing the ratio of these solvents.

Q3: What are some recommended solvents for recrystallizing Ethyl 2-aminothiazole-4-carboxylate?

A3: Ethanol is frequently cited as a suitable solvent for the recrystallization of Ethyl 2-aminothiazole-4-carboxylate and its derivatives.[3][4] The general principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, which facilitates the formation of pure crystals.

Q4: How can I confirm the purity of my final product?

A4: The purity of Ethyl 2-aminothiazole-4-carboxylate derivatives can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity quantitatively.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities. The melting point of a solid compound can also be a good indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.[6]

Q5: My compound appears to be degrading on the silica gel column. What can I do?

A5: If you suspect your compound is decomposing on silica gel, which can be slightly acidic, you have a few options. You can try neutralizing the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column. Alternatively, you can use a different stationary phase, such as neutral alumina. If the compound is sufficiently pure after initial workup, you might be able to achieve the desired purity through recrystallization, thus avoiding chromatography altogether.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol is a general guideline and may need to be optimized for specific derivatives.[1]

Materials:

  • Crude Ethyl 2-aminothiazole-4-carboxylate derivative

  • Silica gel (e.g., 60-120 mesh)

  • Solvents for mobile phase (e.g., ethyl acetate, hexane)[1]

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system that provides good separation of your target compound from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the packed column.[1]

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with the less polar solvent system and gradually increase the polarity.

  • Fraction Collection: Collect the eluting solvent in separate fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

General Protocol for Recrystallization

Materials:

  • Crude Ethyl 2-aminothiazole-4-carboxylate derivative

  • Recrystallization solvent (e.g., ethanol)[3][4]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, the flask can be further cooled in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Example Solvent Systems for Chromatography
Compound TypeStationary PhaseMobile PhaseReference
2-aminothiazole derivativeSilica gelEthyl acetate: petroleum ether / triethylamine (1:8 / 1‰)[5]
Ethyl 2-aminothiazole-4-carboxylateSilica gel (TLC)Petroleum ether: ethyl acetate (1:3)[4]

Visualizations

Experimental_Workflow_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product TLC_analysis TLC Analysis start->TLC_analysis choice Purity Check TLC_analysis->choice column_chromatography Column Chromatography choice->column_chromatography Impure recrystallization Recrystallization choice->recrystallization Moderately Pure final_purity_check Purity & Characterization (HPLC, NMR, MS) column_chromatography->final_purity_check recrystallization->final_purity_check pure_product Pure Product final_purity_check->pure_product

Caption: A general workflow for the purification and analysis of Ethyl 2-aminothiazole-4-carboxylate derivatives.

Troubleshooting_Decision_Tree start Impure Product After Initial Workup purity_check Assess Purity by TLC start->purity_check is_solid Is the product a solid? purity_check->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily purity_ok Purity Acceptable? recrystallize->purity_ok column_chromatography->purity_ok purity_ok->column_chromatography No, from Recrystallization success Pure Product purity_ok->success Yes failure Re-evaluate Purification Strategy purity_ok->failure No, from Chromatography

Caption: A decision tree for troubleshooting the purification of Ethyl 2-aminothiazole-4-carboxylate derivatives.

References

Navigating the Scale-Up of Ethyl 2-aminothiazole-4-carboxylate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 2-aminothiazole-4-carboxylate, a key intermediate in the pharmaceutical industry, presents a unique set of challenges when transitioning from the laboratory bench to large-scale production. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols and insights into the intricacies of the Hantzsch thiazole synthesis at scale.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent method for synthesizing Ethyl 2-aminothiazole-4-carboxylate?

A1: The Hantzsch thiazole synthesis is the most common and well-established method. It involves the condensation reaction between ethyl bromopyruvate and thiourea.[1][2]

Q2: What are the primary reactants and general conditions for this synthesis?

A2: The primary reactants are ethyl bromopyruvate and thiourea. The reaction is typically carried out in an alcohol solvent, such as ethanol, at elevated temperatures (around 70-80°C).[1][3]

Q3: What are the major challenges encountered during the scale-up of this synthesis?

A3: Key challenges during scale-up include managing the exothermic nature of the reaction, controlling impurity formation, ensuring efficient mixing and heat transfer in large reactors, and developing robust purification and isolation procedures to handle larger volumes. The lachrymatory and hazardous nature of ethyl bromopyruvate also requires special handling considerations at an industrial scale.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of Ethyl 2-aminothiazole-4-carboxylate, particularly during scale-up efforts.

Problem 1: Low Product Yield

Low yields are a common issue when scaling up the Hantzsch thiazole synthesis. The table below outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. While lab-scale reactions may be quick, larger volumes might require longer reaction times to ensure complete conversion. - Ensure Adequate Mixing: In large reactors, inefficient stirring can lead to localized areas of low reactant concentration. Verify that the agitation speed and impeller design are suitable for the vessel size and reaction mass.
Side Reactions and Impurity Formation - Control Temperature: The reaction is exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, promoting the formation of byproducts. Implement a robust cooling system and consider a semi-batch process where one reactant is added portion-wise to control the exotherm. - Optimize pH: The reaction is sensitive to pH. Maintaining a slightly acidic to neutral pH can minimize the formation of certain impurities.
Product Isolation Issues - Optimize Crystallization/Precipitation: The common method of precipitating the product by adding the reaction mixture to water needs to be carefully controlled at scale. The rate of addition, temperature of the water, and agitation can all impact the crystal size and morphology, affecting filtration and purity. - Solvent Selection for Washing: Ensure the solvent used for washing the filtered product effectively removes impurities without dissolving a significant amount of the desired product.
Purity of Starting Materials - Use High-Purity Reactants: Impurities in the starting materials (ethyl bromopyruvate and thiourea) can lead to the formation of side products and lower the yield of the desired compound.
Problem 2: High Impurity Levels in the Final Product

The formation of impurities is a critical concern in pharmaceutical intermediate synthesis. Below are common impurities and strategies to mitigate their formation.

| Impurity/Byproduct | Potential Cause | Mitigation and Removal Strategies | | :--- | :--- | | Unreacted Starting Materials | Incomplete reaction or improper stoichiometry. | Optimize reaction time, temperature, and reactant ratios. Wash the crude product with a suitable solvent to remove unreacted starting materials. | | Dimerization/Polymerization Products | High reaction temperatures or prolonged reaction times. | Maintain strict temperature control. Avoid localized overheating through efficient stirring. | | Side-products from Ethyl Bromopyruvate | Ethyl bromopyruvate is highly reactive and can undergo self-condensation or react with the solvent. | Add the ethyl bromopyruvate to the reaction mixture in a controlled manner (e.g., dropwise or in portions) to maintain a low instantaneous concentration. |

Experimental Protocols

Lab-Scale Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is suitable for a laboratory setting and can serve as a baseline for scale-up studies.

Materials:

  • Thiourea

  • Ethyl bromopyruvate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

  • Slowly add ethyl bromopyruvate (1 mmol) to the stirred solution.

  • Heat the reaction mixture to 70°C and maintain this temperature for 1 hour.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the product under vacuum to obtain Ethyl 2-aminothiazole-4-carboxylate.

Visualizing the Process

To aid in understanding the synthesis and troubleshooting, the following diagrams illustrate the key pathways and workflows.

Hantzsch_Synthesis_Mechanism Thiourea Thiourea Intermediate1 S-alkylation Intermediate Thiourea->Intermediate1 Nucleophilic attack EBP Ethyl Bromopyruvate EBP->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product Ethyl 2-aminothiazole- 4-carboxylate Intermediate2->Product Dehydration

Caption: Hantzsch thiazole synthesis reaction mechanism.

Experimental_Workflow Start Start Reactants Charge Thiourea and Ethanol Start->Reactants Addition Add Ethyl Bromopyruvate Reactants->Addition Reaction Heat to 70°C for 1 hour Addition->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Quench in Water Monitoring->Workup Complete Isolation Filter and Wash Product Workup->Isolation Drying Dry under Vacuum Isolation->Drying End Final Product Drying->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Problem Low Yield or High Impurities? CheckPurity Check Starting Material Purity Problem->CheckPurity Yes Success Problem Solved Problem->Success No PurityOK Purity OK? CheckPurity->PurityOK CheckConditions Review Reaction Conditions TempControl Temperature Controlled? CheckConditions->TempControl CheckWorkup Evaluate Workup & Isolation Precipitation Precipitation Optimized? CheckWorkup->Precipitation PurityOK->CheckConditions Yes PurifyReactants Purify/Source New Reactants PurityOK->PurifyReactants No Mixing Mixing Adequate? TempControl->Mixing Yes ImproveCooling Improve Cooling/ Controlled Addition TempControl->ImproveCooling No Mixing->CheckWorkup Yes ImproveAgitation Increase Agitation/ Change Impeller Mixing->ImproveAgitation No OptimizeQuench Optimize Quench Conditions Precipitation->OptimizeQuench No Precipitation->Success Yes

References

Technical Support Center: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Ethyl 2-aminothiazole-4-carboxylate via the Hantzsch thiazole synthesis.

Troubleshooting Guide

Low yields and product impurities are common hurdles in organic synthesis. This guide provides a systematic approach to identifying and resolving these issues in your reaction.

Issue 1: Low or No Product Formation

Initial Checks:

  • Confirm Starting Material Quality: Ensure the purity of ethyl bromopyruvate and thiourea. Impurities in starting materials can inhibit the reaction.

  • Reaction Setup: Verify that the reaction is being conducted under the correct atmosphere (e.g., inert if necessary) and that all glassware is dry.

dot

Figure 1: A logical workflow for troubleshooting low product yield.

Possible Causes & Solutions:

Possible Cause Recommended Action
Incorrect Stoichiometry The molar ratio of ethyl bromopyruvate to thiourea is crucial. A common practice is to use a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) to ensure the complete consumption of the ethyl bromopyruvate.
Suboptimal Reaction Temperature The Hantzsch thiazole synthesis typically requires heating. If the reaction is too slow, consider increasing the temperature, for instance, to the reflux temperature of the solvent (e.g., ethanol).
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.
Inappropriate Solvent Ethanol is a commonly used and effective solvent for this reaction. Ensure the solvent is of an appropriate grade and is dry.
Issue 2: Product Contamination & Purification Challenges

Observing impurities in your final product is a frequent issue. Identification of these impurities is the first step toward their removal.

Common Impurities:

  • Unreacted Thiourea: Due to its high polarity, thiourea can be challenging to remove completely by simple recrystallization.

  • Unreacted Ethyl Bromopyruvate: This starting material may persist if the reaction does not go to completion.

  • Isomeric Byproduct (2-imino-2,3-dihydrothiazole derivative): Formation of this isomer can be favored under strongly acidic conditions.

Analytical Identification of Impurities:

Proper identification of impurities is critical for effective removal. Below is a table summarizing the key analytical data for the desired product and common impurities.

Compound Appearance ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) TLC Rf Value (Ethyl Acetate/Hexane 1:1)
Ethyl 2-aminothiazole-4-carboxylate Off-white to pale yellow solid[1]~7.4 (s, 1H, thiazole-H), ~7.1 (br s, 2H, -NH₂), ~4.2 (q, 2H, -OCH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃)~168 (C=O, ester), ~162 (C-2, thiazole), ~147 (C-4, thiazole), ~112 (C-5, thiazole), ~60 (-OCH₂CH₃), ~14 (-OCH₂CH₃)~0.5-0.6
Thiourea White crystalline solid~7.2 (br s, 4H, -NH₂)~183 (C=S)~0.1-0.2 (can streak due to high polarity)
Ethyl Bromopyruvate Colorless to yellowish liquid~4.7 (s, 2H, -CH₂Br), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃)~189 (C=O, ketone), ~160 (C=O, ester), ~63 (-OCH₂CH₃), ~35 (-CH₂Br), ~14 (-OCH₂CH₃)~0.7-0.8
Isomeric Byproduct -Distinctive shifts for the thiazole ring protons compared to the desired product.-May have a similar Rf to the product, complicating separation by TLC.

dot

Impurity_Identification Start Crude Product Analysis TLC Run TLC (e.g., EA/Hex 1:1) Start->TLC NMR Acquire ¹H NMR Spectrum Start->NMR Spot_High_Rf Potential Impurity: Unreacted Ethyl Bromopyruvate TLC->Spot_High_Rf Spot at Rf ~0.7-0.8 Spot_Mid_Rf Likely Product: Ethyl 2-aminothiazole-4-carboxylate TLC->Spot_Mid_Rf Spot at Rf ~0.5-0.6 Spot_Low_Rf Potential Impurity: Unreacted Thiourea TLC->Spot_Low_Rf Spot at Rf ~0.1-0.2 Signals_Product Confirm Product Presence NMR->Signals_Product Signals matching expected product Signals_Impurity Signals_Impurity NMR->Signals_Impurity Additional signals observed Identify_Impurity Identify Specific Impurities Signals_Impurity->Identify_Impurity Compare with known impurity spectra

Figure 2: A workflow for identifying impurities using TLC and NMR.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and a broad melting range. What could be the cause?

A low and broad melting point is a classic indicator of an impure sample. The most likely contaminants are unreacted starting materials (thiourea and ethyl bromopyruvate). To confirm, analyze your product using TLC and ¹H NMR and compare the results with the data provided in the table above. Further purification by recrystallization or column chromatography is recommended.

Q2: I see a significant amount of a very polar spot on my TLC plate that doesn't move far from the baseline. What is it and how do I remove it?

This is characteristic of unreacted thiourea. Due to its high polarity, it has a low Rf value in many common solvent systems. While some of it may be removed during the initial work-up, residual amounts can co-precipitate with your product. To remove it:

  • Aqueous Wash: During the work-up, thoroughly wash the organic layer with water or brine to remove the highly water-soluble thiourea.

  • Recrystallization: Multiple recrystallizations from a suitable solvent like ethanol may be necessary.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the polar thiourea from your less polar product.

Q3: How can I avoid the formation of the isomeric 2-imino-2,3-dihydrothiazole byproduct?

The formation of this isomer is typically favored under acidic conditions. To minimize its formation, ensure that the reaction is not run in a strongly acidic environment. The Hantzsch synthesis is generally performed under neutral or slightly basic conditions. If the reaction mixture becomes acidic (for example, due to the formation of HBr as a byproduct), a non-nucleophilic base can be added to neutralize it.

Q4: What is the optimal solvent for recrystallizing Ethyl 2-aminothiazole-4-carboxylate?

Ethanol is a commonly reported and effective solvent for the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.[1] The product is soluble in hot ethanol and less soluble at room temperature or below, allowing for good recovery of purified crystals upon cooling.

Q5: My reaction seems to stall and does not go to completion. What can I do?

If you observe a significant amount of starting materials remaining after a prolonged reaction time, consider the following:

  • Increase Temperature: Gently heating the reaction mixture to reflux can often drive the reaction to completion.

  • Check Reagent Purity: Impurities in either the ethyl bromopyruvate or thiourea can inhibit the reaction.

  • Catalyst: While not always necessary, the addition of a catalytic amount of a non-nucleophilic base can sometimes facilitate the reaction.

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (absolute)

  • Sodium hydroxide solution (e.g., 2 M)

  • Ice

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2-1.5 equivalents) in absolute ethanol.

  • To this solution, add ethyl bromopyruvate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Pour the concentrated residue into a beaker containing ice-cold water.

  • Basify the aqueous mixture to a pH of approximately 10 by the slow addition of a sodium hydroxide solution. This will precipitate the crude product.[1]

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Dry the crude product, for example, in a desiccator or a vacuum oven at a low temperature.

dot

Synthesis_Workflow A Dissolve Thiourea in Ethanol B Add Ethyl Bromopyruvate A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D D->C Incomplete E Cool to Room Temperature D->E Complete F Concentrate under Vacuum E->F G Precipitate in Ice Water F->G H Basify to pH 10 G->H I Filter and Wash Solid H->I J Dry Crude Product I->J

Figure 3: A step-by-step workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Purification by Recrystallization

Materials:

  • Crude Ethyl 2-aminothiazole-4-carboxylate

  • Ethanol

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. It is important to use the minimum volume of solvent to ensure good recovery.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, you can place the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals thoroughly.

  • Assess the purity of the recrystallized product by TLC and melting point determination.

Thin Layer Chromatography (TLC) Analysis

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Eluent (e.g., 1:1 Ethyl Acetate/Hexane)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate with solvent vapors.

  • On the TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Dissolve small samples of your crude reaction mixture, the purified product, and the starting materials in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using separate capillary tubes, spot each sample onto the starting line. Make the spots small and concentrated.

  • Carefully place the TLC plate into the developing chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

References

Optimizing solvent conditions for Ethyl 2-aminothiazole-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-aminothiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 2-aminothiazole-4-carboxylate?

The most widely used method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, such as ethyl bromopyruvate, with a thioamide, most commonly thiourea.[4][5] The reaction is typically carried out in a protic solvent like ethanol.[4][5]

Q2: What are the typical starting materials and reagents for the Hantzsch synthesis of Ethyl 2-aminothiazole-4-carboxylate?

The primary starting materials are ethyl bromopyruvate and thiourea.[4][5] Ethanol is a frequently used solvent.[4][5] For subsequent reactions, such as the formation of Schiff bases, various aldehydes or ketones are used in the presence of a catalyst like glacial acetic acid.[5]

Q3: What are some common downstream reactions for Ethyl 2-aminothiazole-4-carboxylate?

Ethyl 2-aminothiazole-4-carboxylate is a versatile intermediate.[6][7] Common downstream reactions include:

  • Schiff Base Formation: Reaction with various aldehydes and ketones to form Schiff bases.[5]

  • Acylation/Amide Formation: The amino group can be acylated using acid chlorides or anhydrides.[7][8] The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides.[9]

  • Suzuki Coupling: The thiazole ring can be functionalized via cross-coupling reactions like the Suzuki coupling, typically after conversion to a halide.[10]

  • Thioureido Derivative Formation: Reaction with isothiocyanates to yield thiazolyl-thiourea derivatives.[7][8]

Troubleshooting Guides

Low Reaction Yield

Q: I am getting a low yield in my synthesis of Ethyl 2-aminothiazole-4-carboxylate. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the ethyl bromopyruvate and thiourea are of high purity. Impurities in ethyl bromopyruvate can lead to side reactions.

  • Reaction Temperature: The reaction is typically heated.[4] A temperature that is too low can result in a slow or incomplete reaction, while a temperature that is too high may promote side product formation. The optimal temperature is often around 70-80°C.[4][11]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Insufficient reaction time will lead to incomplete conversion.

  • Solvent Choice: While ethanol is common, other solvents can be explored. In some cases, solvent-free conditions have been shown to be effective and can lead to higher yields and shorter reaction times.

  • Work-up Procedure: The product is often precipitated by pouring the reaction mixture into ice-cold water.[4] Ensure the pH is appropriately adjusted if necessary to maximize precipitation. In some procedures, basification with NaOH is performed.[5]

Impurity Formation

Q: My final product contains significant impurities. What are the likely side products and how can I minimize them?

A: Impurity formation is a common issue. Here are some potential causes and solutions:

  • Side Reactions of Ethyl Bromopyruvate: Ethyl bromopyruvate is a reactive α-haloketone and can undergo self-condensation or react with other nucleophiles present. Using a slight excess of thiourea can help to favor the desired reaction.

  • Alternative Cyclization Pathways: Depending on the reaction conditions, there is a possibility of forming other heterocyclic systems, although the formation of the 2-aminothiazole is generally favored.

  • Purification Method: Recrystallization is a common method for purifying the final product.[5][11] Experiment with different solvent systems (e.g., ethanol, ethyl acetate) to find the optimal conditions for removing your specific impurities. Column chromatography can also be employed for more challenging separations.[10]

Data Presentation

Table 1: Solvent Effects on Hantzsch Thiazole Synthesis (Representative Data)

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethanol70199-100[4]
EthanolReflux (approx. 78)2470[5]
Water/THF80272[11]
Solvent-freeRoom Temp0.05 (3 min)95[12]

Note: Yields are highly dependent on the specific substrates and reaction conditions and may not be directly comparable across different studies.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis)
  • To a round-bottom flask, add thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).[4]

  • Stir the mixture at 70°C for 1 hour.[4]

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate).[5]

  • After completion, cool the reaction mixture to room temperature.[4]

  • Pour the mixture into ice-cold water to precipitate the product.[4]

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the solid to obtain Ethyl 2-aminothiazole-4-carboxylate. The product can be further purified by recrystallization from ethanol.[5]

Protocol 2: Synthesis of a Schiff Base Derivative
  • Dissolve Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).[5]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[5]

  • Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.[5]

  • Upon completion, cool the mixture and evaporate the solvent under reduced pressure.[5]

  • The crude product can be purified by recrystallization, for example from ethyl acetate.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ethyl 2-aminothiazole-4-carboxylate cluster_derivatization Schiff Base Formation start Combine Thiourea and Ethyl Bromopyruvate in Ethanol react Heat at 70°C for 1h start->react monitor_synthesis Monitor by TLC react->monitor_synthesis workup Cool and Precipitate in Ice Water monitor_synthesis->workup filter_dry Filter and Dry Product workup->filter_dry product1 Ethyl 2-aminothiazole-4-carboxylate filter_dry->product1 start_deriv Combine Product1 and Aldehyde/Ketone in Ethanol with Acetic Acid product1->start_deriv Use in subsequent reaction reflux Reflux for 12h start_deriv->reflux monitor_deriv Monitor by TLC reflux->monitor_deriv evaporate Evaporate Solvent monitor_deriv->evaporate recrystallize Recrystallize Product evaporate->recrystallize product2 Schiff Base Derivative recrystallize->product2

Caption: Experimental workflow for the synthesis and derivatization of Ethyl 2-aminothiazole-4-carboxylate.

troubleshooting_yield cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature (70-80°C) start->optimize_temp check_time Increase Reaction Time (Monitor by TLC) start->check_time change_solvent Consider Solvent-Free Conditions start->change_solvent improve_workup Optimize Work-up (pH adjustment) start->improve_workup purify_sm Purify Starting Materials check_purity->purify_sm If impure adjust_temp Adjust Temperature optimize_temp->adjust_temp If suboptimal increase_time Increase Time check_time->increase_time If incomplete try_solvent_free Attempt Solvent-Free Reaction change_solvent->try_solvent_free If applicable modify_workup Modify Work-up Protocol improve_workup->modify_workup If precipitation is poor

Caption: Troubleshooting guide for low reaction yield in Ethyl 2-aminothiazole-4-carboxylate synthesis.

References

Technical Support Center: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 2-aminothiazole-4-carboxylate?

A1: The most widely used method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, typically ethyl bromopyruvate, with a thioamide, most commonly thiourea.[4][5][6]

Q2: Are there alternative synthetic routes to the Hantzsch synthesis?

A2: Yes, alternative methods exist. One notable approach involves the reaction of ethyl 2-azidoacrylate with potassium thiocyanate in the presence of an inorganic salt catalyst. Additionally, one-pot syntheses starting from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea have been developed to improve efficiency and yield.[7]

Q3: What catalysts are typically used in the synthesis of Ethyl 2-aminothiazole-4-carboxylate?

A3: While the traditional Hantzsch synthesis can proceed without a catalyst, various catalysts can be employed to improve reaction rates and yields.[8] These include inorganic salts such as ferrous sulfate heptahydrate, ferric nitrate nonahydrate, and copper chloride. Heterogeneous catalysts like copper silicate and silica-supported tungstosilicic acid have also been reported.[1] In some variations, palladium(II) acetate has been used.

Q4: What are the typical reaction conditions for the Hantzsch synthesis of this compound?

A4: The reaction is commonly carried out in a protic solvent, with ethanol being a frequent choice.[4][6] The reaction mixture is typically heated to reflux, often for several hours, to ensure the completion of the reaction.[5] Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.[1][5]

Q5: What are the safety precautions for handling the reactants?

A5: Ethyl bromopyruvate is a lachrymator and an irritant, causing irritation to the skin, eyes, and respiratory system.[9][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10] Thiourea may be harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of your ethyl bromopyruvate and thiourea. Ethyl bromopyruvate can decompose over time, especially when exposed to light or air.[11] It is advisable to use freshly opened or purified reagents.

  • Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate. If the reaction is performed at too low a temperature, the rate of reaction will be very slow, leading to low conversion. Consider increasing the temperature to the reflux point of the solvent.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC to determine the optimal reaction time.[1][5]

  • Solvent Choice and Solubility: Ethanol is a common solvent, but ensure that the thiourea is adequately soluble.[12] While thiourea is soluble in ethanol, its solubility can be affected by temperature and the presence of other reagents.[13][14] Inadequate dissolution can lead to a heterogeneous reaction mixture and poor conversion.

  • Stoichiometry: Check the molar ratios of your reactants. An excess of thiourea is sometimes used to drive the reaction to completion.

Issue 2: Formation of Side Products and Impurities

Question: My final product is impure, and I suspect the presence of side products. What are the likely side reactions, and how can I minimize them?

Answer: The formation of side products can complicate purification and reduce the yield of the desired product.

  • Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[15] Maintaining neutral or slightly basic conditions can help to minimize the formation of these isomers.

  • Decomposition of Reactants: As mentioned, ethyl bromopyruvate can decompose. This can lead to the formation of various impurities. Storing it at a low temperature (2-8 °C) and in the dark can help to maintain its stability.

  • Work-up Procedure: The work-up is crucial for isolating a pure product. After the reaction is complete, pouring the reaction mixture into cold water can help to precipitate the product.[6] Subsequent washing and recrystallization are often necessary to remove any remaining impurities.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the Ethyl 2-aminothiazole-4-carboxylate. What purification techniques are recommended?

Answer: Purification can be challenging due to the nature of the product and potential impurities.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[5]

  • Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed. A solvent system such as ethyl acetate/petroleum ether can be used to separate the product from impurities.[5]

  • Washing: Thoroughly washing the crude product with water after precipitation can help to remove any water-soluble impurities and salts.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Ethyl 2-aminothiazole-4-carboxylate Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanol782470[5]
Ferrous Sulfate HeptahydrateEthanol8011-13High (not specified)CN104163802A
Copper SilicateEthanol780.5>95[10]
Silica Supported Tungstosilicic AcidEthanolReflux1.590[1]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is adapted from a general procedure for Hantzsch thiazole synthesis.[5]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • Ice-cold water

  • 2 M Sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3 mol) in ethanol (100 mL).

  • Add ethyl bromopyruvate (2 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture by removing the solvent under reduced pressure.

  • Pour the concentrated residue into ice-cold water.

  • Basify the aqueous mixture to pH 10 with a 2 M sodium hydroxide solution to precipitate the product.

  • Collect the off-white precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reactants Combine Ethyl Bromopyruvate and Thiourea in Ethanol start->reactants reflux Reflux Reaction Mixture reactants->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate in Ice Water and Basify concentrate->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Troubleshooting_Logic start Low Yield Issue check_purity Check Purity of Starting Materials start->check_purity check_temp Review Reaction Temperature check_purity->check_temp Pure impure Use Pure Reagents check_purity->impure Impure check_time Evaluate Reaction Time check_temp->check_time Adequate increase_temp Increase Temperature check_temp->increase_temp Too Low check_solubility Assess Reactant Solubility check_time->check_solubility Sufficient increase_time Increase Reaction Time check_time->increase_time Too Short ensure_dissolution Ensure Complete Dissolution check_solubility->ensure_dissolution Incomplete

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Ethyl 2-aminothiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-aminothiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of the performance of various ethyl 2-aminothiazole-4-carboxylate derivatives, supported by experimental data, to aid researchers in the design and development of new and effective drug candidates.

Anticancer Activity

Derivatives of ethyl 2-aminothiazole-4-carboxylate have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected ethyl 2-aminothiazole-4-carboxylate derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[1][2]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeA375P (Melanoma)0.5[2]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeA375P (Melanoma)2.1[2]
N-(4-(2-(2-(benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6a)MCF-7 (Breast)37.25[3]
N-(4-(2-(2-(4-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6e)MCF-7 (Breast)6.10 ± 0.4[3]
N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6i)MCF-7 (Breast)4.36[3]
N-(4-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6q)MCF-7 (Breast)5.04[3]
N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-5-methoxy-1H-indole-2-carboxamide (6v)MCF-7 (Breast)6.49 ± 0.3[3]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many anticancer ethyl 2-aminothiazole-4-carboxylate derivatives exert their effect by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6][7] The diagram below illustrates the key components of this pathway and the points of inhibition by anticancer compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Inhibitor Thiazole Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway and inhibition points.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Ethyl 2-aminothiazole-4-carboxylate derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, final concentration typically ≤ 0.5%) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Ethyl 2-aminothiazole-4-carboxylate derivatives have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mode of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected ethyl 2-aminothiazole-4-carboxylate derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative/CompoundMicrobial StrainMIC (µg/mL)Reference
Schiff base 2aStaphylococcus epidermidis250[8][9]
Schiff base 2bPseudomonas aeruginosa375[8][9]
Schiff base 2dStaphylococcus aureus250[8][9]
Schiff base 2gEscherichia coli375[8][9]
Piperazinyl derivative 121dStaphylococcus aureus2 (µM)[2]
Piperazinyl derivative 121dEscherichia coli4 (µM)[2]
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37Rv0.06[10]
Methyl 2-amino-5-(p-tolyl)thiazole-4-carboxylateMycobacterium tuberculosis H37Rv16[10]
Experimental Workflow: Antimicrobial Screening

The general workflow for screening new compounds for antimicrobial activity involves a series of steps from initial synthesis to the determination of their potency.

Antimicrobial_Screening_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Agar Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Further_Studies Further Studies (Mechanism of Action, etc.) MIC_Determination->Further_Studies

Workflow for antimicrobial screening of new compounds.
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Ethyl 2-aminothiazole-4-carboxylate derivatives

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well microplate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the microplates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Anti-inflammatory Activity

Select derivatives of ethyl 2-aminothiazole-4-carboxylate have also shown promise as anti-inflammatory agents. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and mediators, such as cyclooxygenase (COX) and nitric oxide (NO).

Comparative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected thiazole derivatives, presented as IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Derivative/CompoundAssayIC50 (µM)Reference
Thiazole-based COX-2 inhibitor conjugate 14COX-2 Inhibition5.0 - 17.6[11]
Thiazole-based COX-2 inhibitor conjugate 16COX-2 Inhibition5.0 - 17.6[11]
Thiazole-based 5-LOX inhibitor conjugate5-LOX Inhibition0.6 - 8.5[11]

Note: Data for specific ethyl 2-aminothiazole-4-carboxylate derivatives in anti-inflammatory assays is limited in the reviewed literature. The presented data is for broader thiazole derivatives to indicate the potential of this scaffold.

Experimental Workflow: In Vitro Anti-inflammatory Screening

The screening of compounds for anti-inflammatory activity typically involves a series of in vitro assays to assess their ability to modulate key inflammatory pathways.

Anti_inflammatory_Screening_Workflow Compound_Prep Compound Preparation Compound_Treatment Treatment with Thiazole Derivatives Compound_Prep->Compound_Treatment Cell_Culture Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide (NO) Production Assay Compound_Treatment->NO_Assay Cytokine_Assay Cytokine (e.g., TNF-α, IL-6) Assay Compound_Treatment->Cytokine_Assay Data_Analysis Data Analysis (IC50 Determination) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Workflow for in vitro anti-inflammatory screening.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Ethyl 2-aminothiazole-4-carboxylate derivatives

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Nitrite in treated cells / Nitrite in LPS-stimulated cells)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

This guide provides a comparative overview of the biological activities of ethyl 2-aminothiazole-4-carboxylate derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel and potent therapeutic agents based on this versatile scaffold.

References

A Head-to-Head Comparison of Key Synthetic Intermediates: Ethyl 2-aminothiazole-4-carboxylate vs. Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical decision that influences the entire synthetic route and the ultimate properties of the target molecule. Among the privileged scaffolds, 5-membered aromatic heterocycles are of paramount importance. This guide provides a detailed, data-driven comparison between two prominent synthetic intermediates: Ethyl 2-aminothiazole-4-carboxylate and its close isostere, Ethyl 2-aminooxazole-4-carboxylate. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed choice between these key intermediates.

The 2-aminothiazole core is a versatile pharmacophore found in a wide array of FDA-approved drugs.[1] Ethyl 2-aminothiazole-4-carboxylate serves as a crucial starting material for complex molecules, including kinase inhibitors used in targeted cancer therapies.[2] Its bioisostere, Ethyl 2-aminooxazole-4-carboxylate, offers a strategic alternative where the sulfur atom is replaced by oxygen. This substitution can significantly alter physicochemical properties such as solubility and metabolic stability, which are critical factors in drug development.[3][4]

Physicochemical and Synthetic Performance at a Glance

The choice between these two intermediates often hinges on a trade-off between synthetic accessibility and desired physicochemical properties. The following tables summarize the key data points for each compound, compiled from various experimental and computational sources.

Table 1: Comparison of Physicochemical Properties

PropertyEthyl 2-aminothiazole-4-carboxylateEthyl 2-aminooxazole-4-carboxylateReference(s)
Molecular Formula C₆H₈N₂O₂SC₆H₈N₂O₃[1][5]
Molecular Weight 172.21 g/mol 156.14 g/mol [1][5]
Appearance Pale yellow powderSolid[5][6]
Melting Point 177-181 °C135-140 °C[5][6]
XLogP3 (Computed) 1.20.5[1][5]
Topological Polar Surface Area (TPSA) 93.5 Ų78.4 Ų[1][5]

Note: XLogP3 is a computed measure of lipophilicity. A lower value indicates higher hydrophilicity.

Table 2: Comparison of Synthetic Parameters

ParameterEthyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis)Ethyl 2-aminooxazole-4-carboxylate (from α-bromoester)Reference(s)
Primary Reactants Ethyl bromopyruvate, ThioureaEthyl bromopyruvate (or similar α-bromoester), Urea[3]
Typical Solvent EthanolDimethylformamide (DMF)
Reaction Time ~1 hour~2 hours
Reaction Temperature 70-80 °C (Reflux)Reflux
Typical Yield High (often >90%)Moderate to Low (variable, can be <30%)
Workup/Purification Precipitation in water, FiltrationExtraction, Column Chromatography

Analysis of Performance

Synthetic Accessibility: Ethyl 2-aminothiazole-4-carboxylate is readily synthesized via the robust and high-yielding Hantzsch thiazole synthesis. This one-pot reaction typically proceeds to completion in a short time with a simple workup, making it highly efficient for large-scale production. In contrast, the synthesis of Ethyl 2-aminooxazole-4-carboxylate is often more challenging. The reaction of an α-bromoester with urea can result in lower yields and may require more rigorous purification methods like column chromatography. The lower nucleophilicity of the 2-amino group on the oxazole ring can also lead to reduced yields in subsequent derivatization steps compared to its thiazole counterpart.

Physicochemical Advantages: The primary advantage of the oxazole intermediate lies in its improved physicochemical profile for drug development. The replacement of sulfur with oxygen leads to a significant decrease in lipophilicity (lower LogP value) and an increase in aqueous solubility.[3][4] This enhanced hydrophilicity can improve the pharmacokinetic properties of a drug candidate, potentially leading to better absorption and distribution.

Metabolic Stability: The sulfur atom in the thiazole ring is susceptible to oxidative metabolism in the body. The 2-aminooxazole scaffold, lacking this sulfur atom, is presumed to have a lower rate of metabolism, which could lead to a longer half-life for the final drug compound.[4]

Experimental Protocols

The following are generalized protocols for the synthesis of each intermediate based on common literature methods.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Reaction: Hantzsch Thiazole Synthesis

Materials:

  • Thiourea (1.2 mmol)

  • Ethyl bromopyruvate (1 mmol)

  • Ethanol (2 mL)

  • Ice water

Procedure:

  • A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred in a round-bottom flask.

  • The mixture is heated to 70°C and stirred for 1 hour.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into ice water, causing the product to precipitate.

  • The precipitate is collected by filtration and dried to yield Ethyl 2-aminothiazole-4-carboxylate. Yields are typically high, often in the range of 93-100%.

Protocol 2: Synthesis of Ethyl 2-aminooxazole-4-carboxylate (Analog)

Reaction: Oxazole Ring Formation

Materials:

  • Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1.2 mmol)

  • Urea (12 mmol)

  • Anhydrous Dimethylformamide (DMF) (3.14 mL)

  • Ethyl acetate

  • 5% LiCl solution

  • Brine

Procedure:

  • A mixture of the α-bromoester (e.g., Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, 1.2 mmol) and urea (12 mmol) is solubilized in anhydrous DMF.[3]

  • The mixture is stirred at reflux for 2 hours and then cooled to room temperature.[3]

  • A 5% aqueous solution of LiCl is added to the reaction mixture.[3]

  • The product is extracted with ethyl acetate.[3]

  • The combined organic layers are washed with water and brine, then dried over Na₂SO₄.[3]

  • After filtration, the solvent is removed under reduced pressure, and the crude material is purified by flash column chromatography to yield the product.[3] A 24% yield was reported for this specific analog.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the synthesis of these key intermediates.

G cluster_0 Synthesis of Ethyl 2-aminothiazole-4-carboxylate Thiourea Thiourea Reaction1 Hantzsch Synthesis Ethanol, 70°C, 1h Thiourea->Reaction1 EBP Ethyl bromopyruvate EBP->Reaction1 Workup1 Precipitation & Filtration Reaction1->Workup1 High Yield Product1 Ethyl 2-aminothiazole- 4-carboxylate Workup1->Product1

Caption: Workflow for Hantzsch synthesis of the thiazole intermediate.

G cluster_1 Synthesis of Ethyl 2-aminooxazole-4-carboxylate Urea Urea Reaction2 Cyclization DMF, Reflux, 2h Urea->Reaction2 Bromoester α-Bromoester Bromoester->Reaction2 Workup2 Extraction & Chromatography Reaction2->Workup2 Lower Yield Product2 Ethyl 2-aminooxazole- 4-carboxylate Workup2->Product2

Caption: General workflow for the synthesis of the oxazole intermediate.

Conclusion

The choice between Ethyl 2-aminothiazole-4-carboxylate and Ethyl 2-aminooxazole-4-carboxylate is a strategic one, guided by the specific goals of the research program.

  • Choose Ethyl 2-aminothiazole-4-carboxylate for:

    • Efficiency and Scale: When high yields and a straightforward, scalable synthesis are paramount.

    • Cost-Effectiveness: The reactants are readily available, and the simple procedure reduces processing costs.

    • Established Chemistry: A vast body of literature exists for the derivatization of this well-established intermediate.

  • Choose Ethyl 2-aminooxazole-4-carboxylate for:

    • Improved Physicochemical Properties: When the goal is to enhance the solubility and reduce the lipophilicity of the final compound.

    • Metabolic Stability: When mitigating potential oxidative metabolism of the heterocyclic core is a priority.

    • Novel Chemical Space: To explore isosteric replacements that may lead to improved biological activity or a more favorable intellectual property position.

Ultimately, the decision involves balancing the synthetic challenges and potentially lower yields of the oxazole intermediate against the significant downstream benefits of its improved drug-like properties.

References

In Vitro Efficacy of Ethyl 2-aminothiazole-4-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-aminothiazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this core structure have demonstrated significant potential across a spectrum of therapeutic areas, including oncology and infectious diseases.[1][3] This guide provides an objective comparison of the in vitro performance of various analogs, supported by experimental data from peer-reviewed studies, to aid researchers in navigating the chemical space of these promising compounds.

Comparative Anticancer Activity

The cytotoxic effects of numerous ethyl 2-aminothiazole-4-carboxylate analogs have been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of in vitro anticancer potency, reveals significant variations in activity based on the nature and position of substituents on the thiazole ring.

Cytotoxicity Data (IC50)

The following tables summarize the in vitro cytotoxic activity of selected ethyl 2-aminothiazole-4-carboxylate analogs against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08[4]
Compound 4c (a thiazole derivative)MCF-7 (Breast)2.57 ± 0.16[5]
Compound 4c (a thiazole derivative)HepG2 (Liver)7.26 ± 0.44[5]
Compound 4b (a thiazole derivative with bromide substitution)MCF-7 (Breast)31.5 ± 1.91[5]
Compound 4b (a thiazole derivative with bromide substitution)HepG2 (Liver)51.7 ± 3.13[5]
Compound 5 (a thiazole derivative with acetyloxy substitution)MCF-7 (Breast)28.0 ± 1.69[5]
Compound 5 (a thiazole derivative with acetyloxy substitution)HepG2 (Liver)26.8 ± 1.62[5]
Staurosporine (Control)MCF-7 (Breast)6.77 ± 0.41[5]
Staurosporine (Control)HepG2 (Liver)8.4 ± 0.51[5]
Compound 73b (a 2-aminothiazole derivative)H1299 (Lung)4.89[2]
Compound 73b (a 2-aminothiazole derivative)SHG-44 (Glioma)4.03[2]
4-chlorophenylthiazolyl 4b MDA-MB-231 (Breast)3.52[6]
3-nitrophenylthiazolyl 4d MDA-MB-231 (Breast)1.21[6]
Sorafenib (Control)MDA-MB-231 (Breast)1.18[6]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea 88 HS 578T (Breast)0.8[3]
Compound 4m BxPC-3 (Pancreatic)23.85–26.45% cell survival at 10 µM[7]
Compound 4n BxPC-3 (Pancreatic)23.85–26.45% cell survival at 10 µM[7]
Compound 4r BxPC-3 (Pancreatic)23.85–26.45% cell survival at 10 µM[7]
Compound 4m MOLT-4 (Leukemia)30.08–33.30% cell survival at 10 µM[7]
Compound 4n MOLT-4 (Leukemia)30.08–33.30% cell survival at 10 µM[7]
Compound 4r MOLT-4 (Leukemia)30.08–33.30% cell survival at 10 µM[7]
Compound 4m MCF-7 (Breast)44.40–47.63% cell survival at 10 µM[7]
Compound 4n MCF-7 (Breast)44.40–47.63% cell survival at 10 µM[7]
Compound 4r MCF-7 (Breast)44.40–47.63% cell survival at 10 µM[7]

Enzyme Inhibition

Several 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial components of cellular signaling pathways often dysregulated in cancer.

Compound/AnalogTarget EnzymeIC50 (µM)Reference
Compound 4c VEGFR-20.15[5]
Sorafenib (Control)VEGFR-20.059[5]
Dasatinib (BMS-354825)Pan-Src KinaseNanomolar to subnanomolar[8]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives) and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, an MTT solution is added to each well.[1]

  • Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical workflow for assessing anticancer activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Thiazole Thiazole Analog Thiazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole analogs.

G A Seed Cancer Cells in 96-well plates B Treat with Thiazole Analogs (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

References

Unlocking the Therapeutic Potential of 2-Aminothiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-aminothiazole derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their quest for new and effective therapies.

The core 2-aminothiazole structure offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The primary sites for derivatization are the C2-amino group, the C4 position, and the C5 position of the thiazole ring. Strategic modifications at these positions have led to the discovery of potent and selective compounds targeting a range of biological entities.

Antimicrobial Activity

2-Aminothiazole derivatives have shown significant promise as antimicrobial agents, with studies revealing key structural features that govern their efficacy against various bacterial and fungal strains.

Key SAR Insights:

  • Substitution at the C2-amino group: Acylation of the C2-amino group with substituted benzoyl groups has been shown to significantly enhance antitubercular activity.[1] For instance, the introduction of a 3-chlorobenzoyl group led to a compound with a minimum inhibitory concentration (MIC) of 0.024 μM against Mycobacterium tuberculosis.[1]

  • Substitution at the C4 position: The presence of a 2-pyridyl moiety at the C4 position of the thiazole ring is often crucial for potent antimycobacterial activity.[1][2]

  • General Antimicrobial Activity: Functionally substituted 2-aminothiazole derivatives have demonstrated potent antibacterial activity, in some cases exceeding that of established antibiotics like ampicillin and streptomycin.[3] Molecular docking studies suggest that these compounds may exert their antibacterial effects through the inhibition of enzymes like MurB.[3]

Table 1: SAR of 2-Aminothiazole Derivatives as Antimicrobial Agents

Compound/SeriesModification(s)Target Organism(s)Activity (MIC/IC50)Reference
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) 3-Chlorobenzoyl at N-2, 2-pyridyl at C-4Mycobacterium tuberculosis H37Rv0.024 μM[1]
2-Amino-4-(2-pyridyl)thiazole derivatives Substituted phenyl ring at 2-amino position, amide linkerMycobacterium tuberculosis H37Rv-[2]
Functionally substituted 2-aminothiazoles Various substitutionsS. aureus, E. coli, B. cereus, En. cloacaeMore active than ampicillin and streptomycin against some strains[3]

Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing

The antimicrobial activity of 2-aminothiazole derivatives is commonly determined using the microdilution method.[3] In this assay, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the target microorganism (bacterial or fungal strain) is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition

The 2-aminothiazole scaffold has been successfully employed to develop potent inhibitors of various kinases, which are key targets in cancer and inflammatory diseases. The discovery of Dasatinib, a pan-Src family kinase inhibitor, highlights the potential of this chemical class.[4]

Key SAR Insights:

  • Pan-Src Kinase Inhibition: Optimization of a 2-aminothiazole hit led to the development of Dasatinib, which demonstrates nanomolar to subnanomolar potency against Src family kinases.[4] The structure features a complex side chain at the C2-amino position that occupies the ATP-binding pocket of the kinase.

  • Itk Inhibition: 2-Amino-5-(thioaryl)thiazoles have been identified as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a key enzyme in T-cell signaling.[5]

Table 2: SAR of 2-Aminothiazole Derivatives as Kinase Inhibitors

Compound/SeriesTarget Kinase(s)Key Structural FeaturesActivity (IC50)Reference
Dasatinib (BMS-354825) Pan-Src family kinases, AblN-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamideNanomolar to subnanomolar[4]
2-Amino-5-(thioaryl)thiazoles ItkThioaryl substituent at C-5Potent and selective[5]

Experimental Protocol: Jurkat T-cell Assay for IL-2 Secretion

The cellular activity of Itk inhibitors can be assessed by measuring their effect on IL-2 secretion in Jurkat T-cells, a human T-lymphocyte cell line.[5][6] Cells are pre-incubated with varying concentrations of the 2-aminothiazole derivatives and then stimulated to produce IL-2 (e.g., using anti-TCR antibodies). After an incubation period, the amount of IL-2 secreted into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in IL-2 production in the presence of the compound indicates inhibition of the T-cell signaling pathway, in which Itk plays a crucial role.

Phosphodiesterase (PDE) Regulation

Recent studies have explored 2-aminothiazole derivatives as regulators of phosphodiesterase type 5 (PDE5), an enzyme involved in various physiological processes.

Key SAR Insights:

  • Some derivatives with a styryl moiety or a longer chain alkyl group have shown complete inhibitory effects on PDE5 at a concentration of 10 μM.[7]

  • Interestingly, other derivatives were found to increase PDE5 activity, suggesting a role as PDE5 enhancers.[7]

Table 3: SAR of 2-Aminothiazole Derivatives as PDE5 Regulators

Compound/SeriesEffect on PDE5Key Structural FeaturesActivityReference
Compounds 23a and 23c InhibitionStyryl moiety100% inhibition at 10 μM[7]
Compounds 5a, 17, 21, and 23b Enhancement-Increased PDE5 activity at 10 μM[7]

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study for 2-aminothiazole derivatives can be systematically visualized. The following diagram illustrates a typical workflow from initial hit identification to lead optimization.

SAR_Workflow cluster_0 Initial Phase cluster_1 Optimization Phase cluster_2 Lead Candidate Hit_Identification Hit Identification (e.g., HTS) Initial_SAR Initial SAR Studies Hit_Identification->Initial_SAR Analogue_Synthesis Analogue Synthesis (Modification at C2, C4, C5) Initial_SAR->Analogue_Synthesis Biological_Evaluation Biological Evaluation (In vitro & Cellular Assays) Analogue_Synthesis->Biological_Evaluation Data_Analysis SAR Data Analysis Biological_Evaluation->Data_Analysis Data_Analysis->Analogue_Synthesis Iterative Cycles Lead_Optimization Lead Optimization (ADME/Tox Profiling) Data_Analysis->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: General workflow for structure-activity relationship (SAR) studies of 2-aminothiazole derivatives.

Conclusion

The 2-aminothiazole scaffold remains a highly privileged structure in medicinal chemistry, offering vast opportunities for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of systematic SAR studies. By understanding the intricate relationships between chemical structure and biological function, researchers can rationally design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the next generation of drugs to combat a wide range of diseases. The data and protocols presented in this guide serve as a valuable resource for professionals in the field of drug discovery and development.

References

Comparative Antimicrobial Efficacy of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial efficacy of a series of Ethyl 2-aminothiazole-4-carboxylate Schiff bases. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at their performance against various microbial strains, supported by experimental data.

Introduction

Ethyl 2-aminothiazole-4-carboxylate Schiff bases are a class of organic compounds synthesized from the condensation of ethyl 2-aminothiazole-4-carboxylate with various aldehydes and ketones. These compounds are of significant interest in medicinal chemistry due to the therapeutic potential of the 2-aminothiazole nucleus, which is a core component of several approved drugs. The imine or azomethine group (>C=N–) characteristic of Schiff bases is often associated with their broad spectrum of biological activities, including antimicrobial properties. This guide focuses on the antibacterial and antifungal activities of these specific Schiff bases, presenting quantitative data, experimental methodologies, and a proposed mechanism of action.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized Ethyl 2-aminothiazole-4-carboxylate Schiff bases was evaluated against several multidrug-resistant bacterial and fungal strains. The antibacterial activity was determined by the Minimum Inhibitory Concentration (MIC), while the antifungal potential was assessed by the zone of inhibition.

Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Ethyl 2-aminothiazole-4-carboxylate Schiff bases against Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases Against Multidrug-Resistant Bacteria

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus epidermidis (µg/mL)Staphylococcus aureus (µg/mL)
2a 250-
2b --
2d -250
2g --
Standard DrugsNot specified for direct comparison in the study

Note: '-' indicates that significant activity was not reported for that specific compound-strain combination in the cited study.

Among the tested compounds, 2a and 2d showed significant activity against the Gram-positive bacteria Staphylococcus epidermidis and Staphylococcus aureus, respectively, with an MIC of 250 µg/mL. For the Gram-negative bacteria, compounds 2b and 2g exhibited inhibitory potential against Pseudomonas aeruginosa and Escherichia coli, respectively, at an MIC of 375 µg/mL.

Antifungal Activity

The antifungal activity of the synthesized compounds was determined by measuring the zone of inhibition against various Candida species. The results are compared with the standard antifungal drug, nystatin.

Table 2: Antifungal Activity (Zone of Inhibition in mm) of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases

CompoundCandida albicans (ATCC 60387)Candida glabrata (ATCC 62934)
1a (Parent Compound) 14.2 mm15.1 mm
2a 20.0 mm-
2b -21.0 mm
2c 15.3 mm16.0 mm
2d 16.0 mm17.2 mm
2e 14.0 mm15.0 mm
2f 13.0 mm14.0 mm
2g 18.0 mm19.0 mm
Nystatin (Reference) 19.3 mm19.1 mm

Note: '-' indicates that the value was not the maximum reported for that strain.

Compound 2b demonstrated the highest antifungal potential against Candida glabrata with a zone of inhibition of 21.0 mm, which is greater than that of the reference drug nystatin (19.1 mm). Similarly, compound 2a was most effective against Candida albicans, showing a 20.0 mm zone of inhibition, also surpassing nystatin (19.3 mm).

Experimental Protocols

The following sections detail the methodologies used for the synthesis and antimicrobial evaluation of the Ethyl 2-aminothiazole-4-carboxylate Schiff bases.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff bases (General Procedure)

The synthesis of the title compounds involves a two-step process:

  • Preparation of Ethyl 2-aminothiazole-4-carboxylate (1a): Ethyl bromopyruvate and thiourea are refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, concentrated, and poured into ice-cold water. Basification with NaOH leads to the precipitation of the product, which is then recrystallized from ethanol.

  • Synthesis of Schiff Bases (2a-2g): Equimolar amounts of Ethyl 2-aminothiazole-4-carboxylate (1a) and the respective aldehyde or ketone are dissolved in absolute ethanol with a few drops of glacial acetic acid. The mixture is refluxed for several hours, with the reaction monitored by TLC. After cooling, the solvent is evaporated, and the resulting residue is dissolved in ethyl acetate to facilitate crystallization.

Antimicrobial Susceptibility Testing

Antibacterial Assay (Minimum Inhibitory Concentration - MIC):

The MIC of the synthesized compounds against multidrug-resistant bacterial strains was determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until the turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing broth.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Assay (Disk Diffusion Method):

The antifungal activity was assessed by the disk diffusion method on an agar medium.

  • Inoculum Preparation: Fungal cultures are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared and adjusted to a specific turbidity.

  • Plate Inoculation: The surface of the agar plates is uniformly inoculated with the fungal suspension using a sterile cotton swab.

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compounds and placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) for a specified period (e.g., 3-7 days).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where fungal growth is inhibited, is measured in millimeters.

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of UDP-N-acetylmuramate/l-alanine Ligase

Molecular docking studies suggest that these Ethyl 2-aminothiazole-4-carboxylate Schiff bases may exert their antibacterial effect by inhibiting the enzyme UDP-N-acetylmuramate/l-alanine ligase (MurC). This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurC, the Schiff bases can disrupt cell wall synthesis, leading to bacterial cell death.

G cluster_synthesis Peptidoglycan Precursor Synthesis cluster_inhibition Inhibition by Schiff Base cluster_outcome Outcome UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Ala UDP-N-acetylmuramoyl-L-alanine UDP_NAM->UDP_NAM_Ala MurC (UDP-N-acetylmuramate/ l-alanine ligase) L_Ala L-Alanine L_Ala->UDP_NAM_Ala Schiff_Base Ethyl 2-aminothiazole-4-carboxylate Schiff Base MurC MurC Enzyme Schiff_Base->MurC Binds to active site Inhibition Inhibition of MurC Disruption Disruption of Peptidoglycan Synthesis Inhibition->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Proposed mechanism of antibacterial action via inhibition of MurC.

Experimental Workflow: From Synthesis to Antimicrobial Screening

The overall process for evaluating the antimicrobial efficacy of these compounds follows a logical progression from chemical synthesis to biological testing.

G start Start: Reagents synthesis Synthesis of Schiff Bases start->synthesis purification Purification & Characterization (TLC, Recrystallization, FTIR, NMR) synthesis->purification antibacterial Antibacterial Screening (Broth Microdilution) purification->antibacterial antifungal Antifungal Screening (Disk Diffusion) purification->antifungal mic Determine MIC Values antibacterial->mic zoi Measure Zones of Inhibition antifungal->zoi analysis Comparative Analysis mic->analysis zoi->analysis end End: Efficacy Report analysis->end

Caption: Workflow for synthesis and antimicrobial evaluation.

Comparative docking studies of Ethyl 2-aminothiazole-4-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of Ethyl 2-aminothiazole-4-carboxylate Analogs

This guide provides a comparative analysis of the molecular docking performance of various Ethyl 2-aminothiazole-4-carboxylate analogs from published research. The data is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as therapeutic agents. The docking studies summarized here investigate the binding affinities of these analogs against a range of biological targets implicated in diseases such as bacterial infections and cancer.

Comparative Docking Performance

The following table summarizes the docking scores of various Ethyl 2-aminothiazole-4-carboxylate analogs against their respective protein targets. The binding affinity, often represented as a docking score or binding energy in kcal/mol, indicates the strength of the interaction between the ligand (analog) and the protein. A more negative or lower binding energy generally signifies a more stable and favorable interaction.

Compound IDTarget ProteinDocking Score (kcal/mol)Reference
2a UDP-N-acetylmuramate/l-alanine ligase-[1]
2b UDP-N-acetylmuramate/l-alanine ligase-7.6[1]
1j Unspecified (Antiglycation study)-9.25[2]
1k Unspecified (Antiglycation study)-8.42[2]
Compound 8 Penicillin-binding protein 4 (PBP4) of E. coli-5.2[3]
Compound 8 Penicillin-binding protein 4 (PBP4) of S. aureus-5.6[3]
S2 FabH-102.612 (MolDock Score)[4]
S5 FabH-115.321 (MolDock Score)[4]
S6 FabH-144.236 (MolDock Score)[4]
S7 FabH-138.954 (MolDock Score)[4]
S8 FabH-125.789 (MolDock Score)[4]
S9 FabH-118.457 (MolDock Score)[4]
Griseofulvin (Standard) FabH-90.94 (MolDock Score)[4]
2e Mpro protein of SARS-CoV-2Good binding affinity[5][6]
2h Mpro protein of SARS-CoV-2Good binding affinity[5][6]

Experimental Protocols

The in silico molecular docking studies referenced in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may differ between studies, the core methodology is consistent.

General Molecular Docking Protocol
  • Protein Preparation : The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues.[7]

  • Ligand Preparation : The two-dimensional structures of the Ethyl 2-aminothiazole-4-carboxylate analogs are drawn using chemical drawing software. These 2D structures are then converted into three-dimensional structures. Energy minimization of the ligand structures is performed using appropriate force fields to obtain their most stable conformation.[7]

  • Grid Generation : A binding site on the target protein is identified. This is often determined by the location of a co-crystallized ligand in the original PDB file or through active site prediction algorithms. A grid box is then generated around this binding site, defining the three-dimensional space where the docking software will search for favorable ligand binding poses.[7]

  • Molecular Docking : Docking calculations are performed using specialized software such as Molegro Virtual Docker or the GLIDE module of the Schrödinger Suite.[3][7][8] The software systematically explores various conformations and orientations of the ligand within the defined grid box. For each pose, a scoring function is used to calculate the binding affinity, which predicts the strength of the interaction between the ligand and the protein.[7]

  • Analysis of Results : The resulting docked poses are ranked based on their docking scores. The pose with the most favorable score is typically considered the most probable binding mode. These poses are then visually inspected to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[7]

Visualizations

Molecular Docking Workflow

A Protein Preparation (from PDB) C Grid Generation (Define Binding Site) A->C B Ligand Preparation (2D to 3D, Energy Minimization) B->C D Molecular Docking (Software like GLIDE, Molegro) C->D E Analysis of Results (Docking Score, Interactions) D->E

Caption: A generalized workflow for molecular docking studies.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate Analogs

A Ethyl bromopyruvate C Ethyl 2-aminothiazole-4-carboxylate A->C B Thiourea B->C E Schiff Bases (Analogs 2a-2g) C->E D Aldehydes/Ketones D->E

Caption: Synthesis scheme for Schiff base analogs of Ethyl 2-aminothiazole-4-carboxylate.[1]

References

Comparative Guide to Validated Analytical Methods for Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ethyl 2-aminothiazole-4-carboxylate is crucial for ensuring product quality, stability, and for pharmacokinetic studies. This guide provides a comprehensive comparison of validated analytical methods for the analysis of Ethyl 2-aminothiazole-4-carboxylate, offering insights into their performance characteristics and providing detailed experimental protocols.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. Below is a summary of typical performance characteristics for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the analysis of Ethyl 2-aminothiazole-4-carboxylate.

Table 1: Comparison of Chromatographic Methods

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 0.5 - 100 µg/mL1 - 1000 ng/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mL~30 ng/mL
Selectivity GoodExcellentVery Good
Sample Throughput ModerateHighModerate
Instrumentation Cost ModerateHighModerate to High

Table 2: Performance of UV-Vis Spectrophotometry

ParameterUV-Vis Spectrophotometry
Linearity Range 2 - 25 µg/mL
Correlation Coefficient (r²) > 0.997
Accuracy (% Recovery) 97.0 - 103.0%
Precision (%RSD) < 3.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Selectivity Low to Moderate
Sample Throughput High
Instrumentation Cost Low

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following protocols are based on established methods for aminothiazole derivatives and serve as a guide for the analysis of Ethyl 2-aminothiazole-4-carboxylate.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Ethyl 2-aminothiazole-4-carboxylate in bulk drug substances and formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of Ethyl 2-aminothiazole-4-carboxylate in the mobile phase (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of the same standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

    • Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of the analyte.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of Ethyl 2-aminothiazole-4-carboxylate in biological matrices such as plasma or urine.[2]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Ethyl 2-aminothiazole-4-carboxylate and an internal standard.

  • Sample Preparation (for plasma): Protein precipitation is a common technique. Add three volumes of cold acetonitrile containing the internal standard to one volume of plasma. Vortex, centrifuge, and inject the supernatant.

  • Validation Parameters: Follow regulatory guidelines for bioanalytical method validation, including selectivity, accuracy, precision, recovery, matrix effect, and stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of Ethyl 2-aminothiazole-4-carboxylate, particularly for assessing volatile impurities or for the analysis of derivatized samples to improve volatility and thermal stability.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: The sample may require derivatization (e.g., silylation) to increase its volatility. Dissolve the derivatized sample in a suitable solvent for injection.

  • Validation Parameters: Similar to HPLC, validation should include linearity, accuracy, precision, specificity, LOD, and LOQ.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of Ethyl 2-aminothiazole-4-carboxylate in pure form or in simple formulations without interfering substances.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of Ethyl 2-aminothiazole-4-carboxylate over a UV range (e.g., 200-400 nm). The λmax is expected to be around 280 nm.

  • Sample Preparation: Prepare a stock solution of the analyte and dilute it to concentrations that fall within the linear range of the Beer-Lambert law.

  • Validation Parameters:

    • Linearity: Prepare a series of dilutions from the stock solution and measure their absorbance at the λmax. Plot absorbance versus concentration.

    • Accuracy and Precision: Analyze samples of known concentrations and compare the measured values to the true values.

Mandatory Visualization

The following diagrams illustrate key workflows in the validation and selection of analytical methods.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Criteria robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Implementation for Routine Use validation_report->end

Analytical Method Validation Workflow

Method_Selection_Flowchart rect_node rect_node start Start: Define Analytical Needs matrix Sample Matrix? start->matrix sensitivity High Sensitivity Required (e.g., <10 ng/mL)? matrix->sensitivity Biological (e.g., Plasma) selectivity High Selectivity Required (Complex Mixture)? matrix->selectivity Simple (e.g., Bulk Drug) lc_ms Consider LC-MS/MS sensitivity->lc_ms Yes hplc_uv Consider HPLC-UV sensitivity->hplc_uv No selectivity->hplc_uv Yes gc_ms Consider GC-MS (if volatile/derivatizable) selectivity->gc_ms Alternative uv_vis Consider UV-Vis Spectrophotometry selectivity->uv_vis No end End: Select & Validate Method lc_ms->end hplc_uv->end gc_ms->end uv_vis->end

Decision-Making Flowchart for Method Selection

References

A Head-to-Head Comparison of 2-Aminothiazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the 2-aminothiazole scaffold is a fundamental task due to its prevalence in a wide array of biologically active compounds. The choice of synthetic methodology can significantly impact yield, purity, reaction time, and overall efficiency. This guide provides a head-to-head comparison of prominent 2-aminothiazole synthesis methods, offering quantitative data, detailed experimental protocols, and visual representations of the chemical pathways to inform your selection process.

At a Glance: Performance Comparison of Key Synthesis Methods

The selection of an optimal synthetic route for 2-aminothiazoles is contingent on factors such as the desired substitution pattern, the availability and cost of starting materials, and the desired operational efficiency. The following table summarizes the key performance metrics of the discussed synthetic methods.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Hantzsch Synthesis α-Haloketone, Thiourea/ThioamideBase (e.g., Na2CO3), Reflux2 - 24 hours70 - 95%Well-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide/DithioacidsMild/aqueous conditions, Room Temperature1 - 5 hours50 - 80%Access to 5-aminothiazoles, mild reaction conditions.Primarily for 5-amino substituted thiazoles, substrate scope can be limited.
Microwave-Assisted Hantzsch Ketone, Thiourea, Halogen Source (e.g., I2, NBS)Microwave irradiation (e.g., 170 W)5 - 30 minutes85 - 98%Dramatically reduced reaction times, often higher yields, eco-friendly.Requires specialized microwave equipment.
Ultrasound-Assisted Synthesis Ketone, Thiourea, N-Bromosuccinimide (NBS)Ultrasonic irradiation, Catalyst (e.g., Brønsted acid)35 - 115 minutes20 - 78%Enhanced reaction rates, can be performed at room temperature.Yields can be variable depending on the substrate.

In-Depth Analysis of Synthetic Routes

This section provides a detailed examination of each synthetic methodology, complete with reaction mechanisms and a discussion of their practical applications and limitations.

The Hantzsch Thiazole Synthesis: The Classic Workhorse

First described in 1887, the Hantzsch synthesis remains a cornerstone for the preparation of 2-aminothiazoles. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1] Its enduring popularity stems from its reliability and broad substrate scope.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate thiourea Thiourea thiourea->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization aminothiazole 2-Aminothiazole cyclization->aminothiazole Cook_Heilbron_Synthesis alpha_aminonitrile α-Aminonitrile dithiocarbamate Dithiocarbamate Intermediate alpha_aminonitrile->dithiocarbamate carbon_disulfide Carbon Disulfide carbon_disulfide->dithiocarbamate cyclization Intramolecular Cyclization dithiocarbamate->cyclization aminothiazole 5-Amino-2-mercaptothiazole cyclization->aminothiazole

References

Unveiling the Biological Potential of Ethyl 2-aminothiazole-4-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminothiazole-4-carboxylate, a heterocyclic compound, has emerged as a scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative evaluation of the biological performance of Ethyl 2-aminothiazole-4-carboxylate derivatives against established standard drugs, supported by available experimental data. Due to a lack of publicly available data directly comparing the parent compound, this guide focuses on the biological activities of its closely related derivatives.

Antimicrobial Activity:

Thiazole derivatives have been investigated for their potential to combat bacterial and fungal infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Schiff base derivatives of Ethyl 2-aminothiazole-4-carboxylate against common bacterial strains, compared to a standard antibiotic.

Table 1: In Vitro Antibacterial Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives

CompoundTest OrganismMIC (µg/mL)Standard Drug (Ciprofloxacin) MIC (µg/mL)
Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (2a)Staphylococcus epidermidis (MDR)250Not Reported in Study
Pseudomonas aeruginosa (MDR)375Not Reported in Study
Ethyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2b)Staphylococcus epidermidis (MDR)250Not Reported in Study
Pseudomonas aeruginosa (MDR)375Not Reported in Study
Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2d)Staphylococcus aureus (MDR)250Not Reported in Study
Escherichia coli (MDR)375Not Reported in Study
Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2g)Staphylococcus aureus (MDR)250Not Reported in Study
Escherichia coli (MDR)375Not Reported in Study

*MDR: Multi-Drug Resistant. Data sourced from a study on Schiff base derivatives[1]. It is important to note that direct comparison with Ciprofloxacin under the same experimental conditions was not provided in this specific study. Other studies have reported MIC values for Ciprofloxacin against S. aureus and E. coli to be in the range of 0.15 to 3.25 µM[2].

Anticancer Activity:

The cytotoxic potential of various Ethyl 2-aminothiazole-4-carboxylate derivatives has been evaluated against several cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth.

Table 2: In Vitro Anticancer Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives

Compound/DerivativeCell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a)HeLa1.3 ± 0.142.9 - 3.22
U872.1 ± 0.230.05
A549> 500.0086 - >20
Amino acid conjugate (S3b)A278038.56 ± 1.98Not Reported in Study
A2780CISR54.76 ± 2.80Not Reported in Study
2-(2-benzyliden-hydrazinyl)-4-methylthiazoleMDA-MB-2313.92 µg/mLNot Reported in Study
HeLaNot ReportedNot Reported in Study

*Data for compound 8a and Doxorubicin sourced from a comparative study[3]. Data for amino acid conjugate (S3b) from another study[4]. Data for 2-(2-benzyliden-hydrazinyl)-4-methylthiazole from a separate investigation[5]. Note the variability in Doxorubicin's IC50 values across different studies and cell lines.

Anti-inflammatory Activity:

The anti-inflammatory potential of thiazole derivatives is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: In Vitro COX Inhibition by a Pyrazoline Derivative of Ethyl 2-aminothiazole-4-carboxylate

CompoundEnzymeIC50 (µM)Standard Drug (Ibuprofen) % Inhibition at 100 µM
1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline (4)COX-129.60 ± 1.5858.3 ± 6.2
COX-2No Inhibition15.2 ± 9.5

*Data for the pyrazoline derivative sourced from a study on COX inhibitors[6]. Ibuprofen data from a separate study for comparative context[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme.

  • Inhibitor Addition: The test compound (inhibitor) is added to the wells of a microplate.

  • Enzyme Addition: The COX-2 enzyme is added to the wells.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for the COX enzyme.

  • Fluorescence Measurement: The fluorescence generated from the enzymatic reaction is measured over time using a fluorescence plate reader. The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor.

Visualizing the Mechanisms

Understanding the underlying molecular pathways is critical in drug development. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a key signaling pathway often implicated in the anticancer activity of thiazole derivatives.

experimental_workflow cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay cluster_antiinflammatory Anti-inflammatory Assay A1 Bacterial Culture A2 Inoculum Prep. A1->A2 A3 Serial Dilution A2->A3 A4 Incubation A3->A4 A5 MIC Determination A4->A5 B1 Cell Culture B2 Compound Treatment B1->B2 B3 MTT Assay B2->B3 B4 Absorbance Reading B3->B4 B5 IC50 Calculation B4->B5 C1 COX-2 Enzyme C2 Inhibitor Addition C1->C2 C3 Substrate Addition C2->C3 C4 Fluorescence Measurement C3->C4 C5 Inhibition % Calc. C4->C5

Caption: Generalized workflow for biological evaluation.

signaling_pathway Thiazole Derivative Thiazole Derivative PI3K PI3K Thiazole Derivative->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-aminothiazole-4-carboxylate hydrobromide

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available safety data sheets.

PPE CategoryItemSpecifications & Remarks
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldA face shield may be required for operations with a higher risk of splashing or dust generation.
Skin Protection GlovesHandle with chemical-resistant, impervious gloves.[1][2][3] Always inspect gloves prior to use and use proper glove removal technique.
Protective ClothingWear fire/flame resistant and impervious clothing.[1] Long-sleeved clothing is recommended.[4]
Lab CoatA standard lab coat should be worn at all times.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] For high concentrations, use breathing protection.[3] A type N95 (US) respirator is also suggested.[5]

Note: No quantitative data for occupational exposure limits were available in the reviewed safety data sheets.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][3] This compound is a combustible solid and should be stored accordingly.[5]

  • Incompatibilities: Keep away from oxidizing agents.

Engineering Controls
  • Ventilation: Handle in a well-ventilated place.[1] Ensure adequate ventilation, especially in confined areas.[6]

  • Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[6]

Handling Procedures
  • PPE: Before handling, ensure all required PPE is worn as specified in the table above.

  • Avoid Dust Formation: Take measures to avoid the formation of dust.[1][3]

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[4]

Emergency Procedures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3][4]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[4]

  • Spills: For small spills, dampen the solid material with 60-70% ethanol and transfer to a suitable container for disposal. Use absorbent paper dampened with ethanol to clean up any remaining material. Seal contaminated materials in a vapor-tight plastic bag for disposal.[7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • Hazardous Waste: This material is classified as hazardous waste.[4]

Waste Collection
  • Containers: Use designated, properly labeled, and closed containers for waste collection.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and containers, should also be treated as hazardous waste.

Disposal Method
  • Licensed Contractor: Dispose of in accordance with local, state, and federal regulations.[3][4] Arrange for disposal by a licensed professional waste disposal service.

  • Packaging: Ensure waste is securely packaged and labeled before collection.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Execute Experiment Execute Experiment Prepare Work Area->Execute Experiment Decontaminate Work Area Decontaminate Work Area Execute Experiment->Decontaminate Work Area Emergency Event Emergency Event Execute Experiment->Emergency Event Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste First Aid First Aid Emergency Event->First Aid Spill Control Spill Control Emergency Event->Spill Control

Caption: Workflow for safe chemical handling and disposal.

References

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Retrosynthesis Analysis

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Ethyl 2-aminothiazole-4-carboxylate hydrobromide
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Ethyl 2-aminothiazole-4-carboxylate hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.